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1-(Pyridin-2-ylsulfonyl)piperidin-4-amine hydrochloride Documentation Hub

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  • Product: 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine hydrochloride
  • CAS: 1353958-73-2

Core Science & Biosynthesis

Foundational

Advanced Technical Guide: 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine Hydrochloride in Modern Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic shift away from planar, sp²-rich molecules toward structurally complex, sp³-enriched scaffolds is paramount for improving clinical success rates. As a Senior...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic shift away from planar, sp²-rich molecules toward structurally complex, sp³-enriched scaffolds is paramount for improving clinical success rates. As a Senior Application Scientist, I frequently advise drug discovery teams on the selection of bifunctional building blocks that not only offer robust synthetic handles but also inherently improve the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the resulting libraries.

1-(Pyridin-2-ylsulfonyl)piperidin-4-amine hydrochloride is a premium, highly versatile building block. By combining a saturated heterocyclic core with a heteroaromatic sulfonamide, this compound serves as a privileged scaffold for developing kinase inhibitors, GPCR antagonists, and ion channel blockers.

Structural Rationale & Physicochemical Profiling

To understand the utility of this molecule, we must deconstruct its structural features and the causality behind why medicinal chemists choose it over simpler analogs.

The Piperidine Core (Escape from Flatland)

The saturated piperidine ring significantly increases the fraction of sp³-hybridized carbons (Fsp³) in the final drug candidate. This 3D vector projection allows the molecule to access complex binding pockets that planar aromatic linkers cannot reach, directly correlating with higher target specificity and improved aqueous solubility.

The Pyridine-2-sulfonyl Motif

Replacing a standard benzenesulfonamide with a pyridine-2-sulfonyl group is a calculated design choice. The pyridine nitrogen introduces a localized dipole and acts as a strong hydrogen-bond acceptor[1]. Crucially, this substitution decreases the overall lipophilicity (lowering LogP) of the molecule. Lower lipophilicity typically enhances metabolic stability by reducing the likelihood of cytochrome P450 (CYP)-mediated oxidation, a common liability in drug development[2].

The Hydrochloride Salt Form

The primary amine at the 4-position is highly nucleophilic and basic. If stored as a free base, it is prone to degradation via atmospheric CO₂ (forming carbamates) or slow oxidation. Formulating this building block as a hydrochloride salt ensures long-term bench stability and consistent equivalent weights, though it necessitates specific stoichiometric adjustments during synthesis.

Pharmacophore A 1-(Pyridin-2-ylsulfonyl) piperidin-4-amine HCl B Pyridine-2-sulfonyl Group A->B C Piperidine Core A->C D 4-Amino Group (HCl) A->D B1 Metabolic Stability (Reduced CYP oxidation) B->B1 B2 H-Bond Acceptor (Target interaction) B->B2 C1 High Fsp3 Fraction (Escape from Flatland) C->C1 C2 3D Vector Projection C->C2 D1 Synthetic Handle (Amide/Urea/Amine) D->D1 D2 Salt Form (Bench Stability) D->D2

Caption: Logical relationship of the pharmacophore features of 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine.

Applications in Drug Discovery

The 1-(sulfonyl)piperidin-4-amine motif is highly represented in recent literature across diverse therapeutic areas:

  • Kinase Inhibitors (e.g., CDK2): Piperidine sulfonamides have been utilized to target the lower hinge region of kinases. The specific hydrogen bond donor/acceptor profile of the sulfonamide, combined with the 3D projection of the piperidine, enhances selectivity for CDK2 over off-target kinases like CDK4 or ERK2, driving potent tumor growth inhibition[3].

  • GPCR Antagonists (e.g., M5): In the pursuit of muscarinic acetylcholine receptor 5 (M5) antagonists for neurological disorders, piperidine sulfonamide derivatives have served as highly potent tool compounds, improving clearance profiles and subtype selectivity[4].

  • Ion Channel Blockers (e.g., Cav2.2): Aminopiperidine sulfonamides are critical state-dependent inhibitors of the N-type calcium channel (Cav2.2). These compounds have demonstrated significant dose-dependent efficacy in preclinical models of inflammatory hyperalgesia and chronic pain[5].

Comparative Physicochemical Data
Property1-(Pyridin-2-ylsulfonyl)piperidin-4-amine1-(Benzenesulfonyl)piperidin-4-amineStructural Rationale
Fsp³ Fraction HighHighBoth scaffolds provide excellent 3D vector projection.
H-Bond Acceptors 4 (Sulfonyl O₂, Pyridine N, Amine N)3 (Sulfonyl O₂, Amine N)Pyridine N provides an additional interaction point for target binding.
LogP (Calculated) LowerHigherThe heteroaromatic pyridine ring reduces lipophilicity, aiding aqueous solubility.
Metabolic Stability EnhancedModerateReduced lipophilicity lowers CYP450 liability and improves clearance profiles.

Synthetic Utility & Workflows

The primary amine serves as a versatile synthetic handle. It can be readily derivatized via amide couplings, reductive aminations, or urea formations. Because the starting material is a hydrochloride salt, one full equivalent of a non-nucleophilic base must be dedicated solely to neutralizing the salt before the amine can act as a nucleophile.

Workflow Start 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine HCl FreeBase Free Base Generation (Add 1.0 eq DIPEA/TEA) Start->FreeBase Path1 Amide Coupling (R-COOH, HATU, DIPEA) FreeBase->Path1 Path2 Reductive Amination (R-CHO, NaBH(OAc)3) FreeBase->Path2 Path3 Urea Formation (R-NCO, DCM) FreeBase->Path3 Prod1 Target Amide Path1->Prod1 Prod2 Target Secondary Amine Path2->Prod2 Prod3 Target Urea Path3->Prod3

Caption: Synthetic workflow for derivatizing 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine hydrochloride.

Experimental Protocol: Self-Validating Amide Coupling

To ensure high-fidelity synthesis, the following protocol incorporates built-in visual and analytical validation checks. This method describes the coupling of a generic carboxylic acid to the title compound using HATU.

Reagents Required:

  • Target Carboxylic Acid (1.1 eq)

  • 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine hydrochloride (1.0 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq total)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Pre-Activation of the Acid: In a dry vial under nitrogen, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) followed by DIPEA (2.0 eq). Stir at room temperature for 15 minutes.

    • Validation Check: A distinct color change (typically to pale yellow) indicates the successful formation of the active OAt ester.

  • Free-Base Generation: In a separate vial, suspend 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine hydrochloride (1.0 eq) in DMF. Add DIPEA (1.0 eq) and sonicate briefly.

    • Validation Check: The cloudy suspension must become a clear solution, confirming the successful liberation of the free nucleophilic amine.

  • Coupling Reaction: Transfer the activated acid solution dropwise into the free amine solution. Stir at room temperature for 2–4 hours.

    • Validation Check: Monitor via LC-MS. The reaction is complete when the free amine peak (m/z [M+H]⁺ = 242.1) completely disappears, replaced by the target product mass.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (typically utilizing a DCM/MeOH gradient).

References

  • Zeng, M., et al. "Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2)." ACS Medicinal Chemistry Letters, 2023.

  • Orsi, D. L., et al. "Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists." Bioorganic & Medicinal Chemistry Letters, 2022.

  • Shao, P. P., et al. "Aminopiperidine sulfonamide Cav2.2 channel inhibitors for the treatment of chronic pain." Journal of Medicinal Chemistry, 2012.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3787675, Pyridine-2-sulfonyl chloride." PubChem, 2025.

Sources

Exploratory

The 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine Scaffold: A Privileged Chemotype in Modern Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the discovery and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the discovery and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of accelerated drug development. The 1-(pyridin-2-ylsulfonyl)piperidin-4-amine chemotype represents a highly versatile, bifunctional building block. By combining a rigid piperidine core, a metabolically stable sulfonamide linker, and a customizable primary amine, this scaffold has been successfully deployed in the development of voltage-gated ion channel blockers, antiviral agents, and antiparasitic therapeutics.

This technical whitepaper provides an in-depth analysis of the structural anatomy, synthetic methodologies, and structure-activity relationships (SAR) of 1-(pyridin-2-ylsulfonyl)piperidin-4-amine structural analogs.

Structural Anatomy & Physicochemical Profiling

The architectural brilliance of the 1-(pyridin-2-ylsulfonyl)piperidin-4-amine hydrochloride scaffold lies in its modularity. It is composed of three distinct pharmacophoric regions, each contributing specific physicochemical properties to the final drug candidate:

  • The Piperidin-4-amine Core: This diamine acts as the central spatial organizer. The chair conformation of the piperidine ring projects the N1-sulfonamide and the C4-amine into distinct spatial vectors, minimizing steric clash and allowing the molecule to span multiple binding pockets simultaneously.

  • The Sulfonamide Linker: Unlike amide bonds, which are susceptible to enzymatic hydrolysis by amidases, the sulfonamide linkage is highly resistant to metabolic degradation. Furthermore, the two oxygen atoms serve as potent hydrogen-bond acceptors, frequently interacting with backbone amides in target protein binding sites.

  • The Pyridin-2-yl Moiety: Substituting a traditional phenyl ring with a 2-pyridyl group is a classic bioisosteric replacement. The inclusion of the nitrogen atom at the 2-position lowers the overall lipophilicity (cLogP), thereby improving aqueous solubility. Additionally, the pyridine nitrogen can act as a hydrogen-bond acceptor or coordinate with metal ions within metalloenzymes.

Quantitative Physicochemical Comparison

To illustrate the impact of the pyridin-2-yl substitution, Table 1 summarizes the predictive physicochemical shifts when modifying the aryl ring of the sulfonylpiperidine scaffold.

Table 1: Physicochemical Impact of Aryl Ring Variations on the Sulfonylpiperidine Scaffold

Scaffold VariantcLogP (Calculated)TPSA (Ų)Aqueous SolubilityPrimary Metabolic Liability
1-(Phenylsulfonyl)piperidin-4-amine 1.4568.3Low-ModerateAromatic hydroxylation (CYP450)
1-(Pyridin-2-ylsulfonyl)piperidin-4-amine 0.8581.2HighN-oxidation (FMO)
1-(Pyridin-3-ylsulfonyl)piperidin-4-amine 0.7881.2HighN-oxidation (FMO)

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 1-(pyridin-2-ylsulfonyl)piperidin-4-amine analogs requires strict regiocontrol. Because the 4-aminopiperidine core possesses two nucleophilic nitrogen atoms (the secondary ring nitrogen and the primary exocyclic amine), orthogonal protection is mandatory to prevent bis-sulfonylation.

The following protocol details the synthesis of the core hydrochloride salt, designed as a self-validating system where physical state changes and mass spectrometry confirm the success of each step without the immediate need for complex NMR analysis.

Phase 1: Regioselective Sulfonylation

Objective: Selectively sulfonylate the N1 position while keeping the C4 amine protected.

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve tert-butyl piperidin-4-ylcarbamate (Boc-4-aminopiperidine, 1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.5 eq).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the reaction, preventing the protonation of the piperidine nitrogen, which would otherwise stall the nucleophilic attack.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add pyridine-2-sulfonyl chloride (1.1 eq) dissolved in a minimal volume of DCM.

    • Causality: Heteroaryl sulfonyl chlorides are highly reactive and prone to exothermic degradation. Cooling the system suppresses side reactions (such as sulfonate ester formation with trace moisture) and ensures high chemoselectivity.

  • Reaction & Validation: Allow the mixture to warm to room temperature and stir for 4 hours.

    • Self-Validation: Monitor via LC-MS. The disappearance of the starting material mass ( [M+H]+=201 ) and the emergence of the protected intermediate ( [M+H]+=342 ) confirms conversion.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Phase 2: Acid-Mediated Deprotection

Objective: Remove the Boc group to liberate the primary amine as a stable hydrochloride salt.

  • Solubilization: Dissolve the crude Boc-protected intermediate in a minimal volume of anhydrous 1,4-dioxane.

  • Deprotection: Add 4M HCl in dioxane (10 eq) dropwise at room temperature.

    • Causality: Anhydrous HCl in dioxane is specifically chosen over aqueous trifluoroacetic acid (TFA). Because the final deprotected product is highly polar, an aqueous workup would result in massive product loss to the aqueous layer. Dioxane maintains an anhydrous environment.

  • Isolation & Validation: Stir for 2 hours.

    • Self-Validation: The product, a highly polar hydrochloride salt, is insoluble in dioxane. The reaction self-validates through the physical precipitation of a dense white solid.

  • Filtration: Filter the precipitate, wash with cold diethyl ether to remove non-polar organic impurities, and dry under high vacuum to afford pure 1-(pyridin-2-ylsulfonyl)piperidin-4-amine hydrochloride ( [M+H]+=242 ).

SynthesisWorkflow A tert-Butyl piperidin-4-ylcarbamate (Starting Material) C N-Sulfonylation (DIPEA, DCM, 0°C to RT) A->C B Pyridine-2-sulfonyl chloride (Electrophile) B->C D Boc-Protected Intermediate (LC-MS Validation: M+H 342) C->D E Acidic Deprotection (4M HCl in Dioxane) D->E F 1-(Pyridin-2-ylsulfonyl) piperidin-4-amine HCl E->F G Library Diversification (Amidation, Reductive Amination) F->G

Fig 1. Synthetic workflow for 1-(pyridin-2-ylsulfonyl)piperidin-4-amine analogs.

Structure-Activity Relationship (SAR) & Target Applications

Once the primary amine is liberated, the scaffold serves as a launching pad for combinatorial library synthesis . Derivatization of the C4-amine has yielded potent inhibitors across vastly different biological targets.

Voltage-Gated Calcium Channels (CaV2.2) in Pain Management

Chronic pain management relies heavily on modulating neuronal excitability. The N-type voltage-gated calcium channel (CaV2.2) is a critical node in pain signaling. Aminopiperidine sulfonamides have been identified as potent, state-dependent blockers of CaV2.2 . By functionalizing the C4-amine with bulky hydrophobic groups (e.g., via reductive amination or urea formation), researchers have developed compounds that stabilize the inactivated state of the channel, preventing calcium influx and subsequent release of pain neurotransmitters like Substance P and glutamate.

Pathway Stimulus Noxious Stimulus CaV22 CaV2.2 Channel (N-type) Stimulus->CaV22 CaInflux Intracellular Ca2+ Influx CaV22->CaInflux Vesicle Synaptic Vesicle Fusion CaInflux->Vesicle NTRelease Glutamate / Sub P Release Vesicle->NTRelease Pain Pain Signal Transmission NTRelease->Pain Drug Sulfonylpiperidine Inhibitor Drug->CaV22 Blockade

Fig 2. Mechanism of action for CaV2.2 inhibition by sulfonylpiperidine analogs in pain signaling.

Antiviral Therapeutics

The 4-aminopiperidine scaffold has shown remarkable efficacy in antiviral drug discovery. High-throughput screening campaigns have identified specific analogs as potent inhibitors of Influenza A viral entry. By coupling the C4-amine with substituted benzamides (e.g., 2,6-dichlorobenzamide), the resulting compounds bind to viral hemagglutinin (HA), acting synergistically with existing neuraminidase inhibitors like oseltamivir .

Antiparasitic Kinase Inhibition

In the fight against neglected tropical diseases, the scaffold has been utilized to target Leishmania CRK12 (cyclin-related kinase 12). Coupling the C4-amine to a pyrazolo[3,4-d]pyrimidine core generated compounds with highly favorable aqueous solubility and in vivo efficacy against visceral leishmaniasis . The sulfonamide linker in these analogs proved crucial for orienting the molecule within the kinase ATP-binding pocket.

Table 2: Representative Biological Activity of 4-Aminopiperidine Analogs

TargetDisease IndicationKey Structural Modification at C4-AmineEfficacy / PotencyReference
CaV2.2 (N-type Ca2+) Chronic PainSubstituted alkyl/aryl amidesState-dependent block ( IC50​<1μM )Luo et al.
Hemagglutinin (IAV) Influenza A2,6-dichloro-N-isopropylbenzamideViral Entry Block ( EC50​=3.04μM )Focken et al.
Leishmania CRK12 Visceral LeishmaniasisPyrazolo[3,4-d]pyrimidine couplingKinase Inhibition ( pEC50​=6.0 )Thomas et al.

References

  • Title: Disubstituted 1-Aryl-4-Aminopiperidine Library Synthesis Using Computational Drug Design and High-Throughput Batch and Flow Technologies Source: ACS Combinatorial Science (2013) URL: [Link]

  • Title: Aminopiperidine Sulfonamide Ca(v)2.2 Channel Inhibitors for the Treatment of Chronic Pain Source: Bioorganic & Medicinal Chemistry Letters (2005) URL: [Link]

  • Title: Optimization of 4-Aminopiperidines as Inhibitors of Influenza A Viral Entry That Are Synergistic with Oseltamivir Source: Journal of Medicinal Chemistry / PubMed Central (2016) URL: [Link]

  • Title: Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis Source: RSC Medicinal Chemistry (2020) URL: [Link]

Foundational

Pharmacological Profiling of Pyridinylsulfonyl Piperidine Derivatives: Mechanisms, Targets, and Therapeutic Applications

Executive Summary & Structural Rationale In modern medicinal chemistry, the pyridinylsulfonyl piperidine core has emerged as a highly privileged scaffold. As a Senior Application Scientist navigating early-stage drug dis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the pyridinylsulfonyl piperidine core has emerged as a highly privileged scaffold. As a Senior Application Scientist navigating early-stage drug discovery, I frequently leverage this moiety due to its exceptional physicochemical properties and 3D vector projection capabilities.

The structural rationale for employing this scaffold is threefold:

  • Rigid 3D Conformation: Particularly when engineered into spirocyclic systems, the piperidine ring restricts conformational flexibility, reducing the entropic penalty upon target binding.

  • Hydrogen-Bonding Network: The sulfonyl group ( −SO2​− ) acts as a potent, directional hydrogen-bond acceptor, while the pyridine nitrogen provides an additional interaction node and modulates the molecule's overall lipophilicity (LogD).

  • Pharmacophore Projection: The basic piperidine nitrogen serves as an ideal synthetic handle, allowing for precise spatial orientation of transition-state analogs or allosteric modulators.

This technical guide explores the biological activity of pyridinylsulfonyl piperidine derivatives across three distinct therapeutic domains: Voltage-Gated Sodium Channel (Nav1.7) inhibition for chronic pain, HIV-1 Protease inhibition for antiviral therapy, and Dual Leucine Zipper Kinase (DLK) inhibition for neurodegeneration.

Target 1: Voltage-Gated Sodium Channels (Nav1.7) in Chronic Pain

Mechanistic Causality

Nav1.7 is a voltage-gated sodium channel preferentially expressed in peripheral sensory neurons (nociceptors). Gain-of-function mutations in Nav1.7 lead to severe pain disorders such as inherited erythromelalgia, making it a prime target for non-opioid analgesics[1]. Pyridinylsulfonyl piperidine derivatives act as state-dependent inhibitors. Rather than blocking the open pore, they bind preferentially to the voltage-sensor domain when the channel is in its inactivated state, stabilizing this non-conducting conformation and preventing repetitive neuronal firing.

Experimental Workflow: Automated Patch-Clamp Electrophysiology

To accurately capture state-dependent inhibition, standard binding assays are insufficient. We utilize automated patch-clamp electrophysiology to precisely control the membrane potential and drive the channels into the inactivated state.

PatchClamp A HEK293 Nav1.7 Cells B Compound Incubation A->B C Voltage Step Protocol B->C D Current Recording C->D E IC50 & Z'-Factor D->E

Automated Patch-Clamp Workflow for Nav1.7 Inhibition

Self-Validating Protocol: State-Dependent Nav1.7 Assay
  • Causality of Cell Line: We utilize HEK293 cells stably transfected with human Nav1.7. HEK293 cells are chosen because they lack endogenous sodium currents, providing a zero-background system for accurate current measurement.

  • Step 1: Cell Preparation. Harvest cells at 70-80% confluency to ensure optimal membrane health and seal resistance (>1 GΩ). Resuspend in extracellular recording solution.

  • Step 2: Compound Incubation. Perfuse the pyridinylsulfonyl piperidine derivative (serial dilutions from 10 µM to 0.1 nM) into the recording chamber. Allow 5 minutes for equilibrium.

  • Step 3: Voltage Protocol (Causality). Hold the membrane potential at -120 mV (resting state). Apply a brief 20 ms step to 0 mV to measure the peak inward sodium current. Follow this with a 8-second conditioning pulse at -50 mV to drive channels into the fast-inactivated state, then test the remaining available current. Why? This specific protocol isolates compounds that bind selectively to the inactivated state, which is critical for targeting hyperactive pain neurons without affecting normal physiological firing.

  • Step 4: Validation & Z'-Factor. The assay is a self-validating system. Every plate must include Tetrodotoxin (TTX, 1 µM) as a positive control (100% inhibition) and 0.1% DMSO as a vehicle control (0% inhibition). Calculate the Z'-factor: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​ . A Z'-factor > 0.5 is mandatory to validate the assay window before calculating the IC50​ .

Target 2: HIV-1 Protease Inhibition

Mechanistic Causality

HIV-1 protease is a homodimeric aspartyl protease essential for the cleavage of the viral Gag and Gag-Pol polyproteins, a step required for viral maturation. Substituted pipecolinic acid derivatives (a subclass of pyridinylsulfonyl piperidines) function as highly potent transition-state analogs[2]. The sulfonyl oxygen acts as a hydrogen-bond acceptor for the catalytic aspartate residues (Asp25/Asp25') in the active site, while the rigid piperidine core occupies the S1/S1' subpockets, competitively blocking substrate access[3].

HIVProtease A HIV Pol Polyprotein B HIV-1 Protease Active Site (Asp25/25') A->B Cleavage target D Competitive Inhibition B->D C Pyridinylsulfonyl Piperidine Binding C->B Blocks site E Viral Maturation Arrest D->E

Logic Flow of HIV-1 Protease Inhibition by Piperidine Derivatives

Self-Validating Protocol: FRET-Based Cleavage Assay
  • Causality of Assay Design: Fluorescence Resonance Energy Transfer (FRET) is selected over HPLC because it allows for continuous, real-time kinetic monitoring of the initial velocity ( V0​ ) of the enzyme, which is critical for accurate Michaelis-Menten kinetic modeling.

  • Step 1: Reagent Preparation. Prepare recombinant HIV-1 protease (10 nM final) in assay buffer (50 mM MES, pH 5.5, 150 mM NaCl, 1 mM DTT). The acidic pH mimics the viral core environment.

  • Step 2: Inhibitor Binding. Incubate the enzyme with the pyridinylsulfonyl piperidine inhibitor for 15 minutes at 37°C. Causality: This pre-incubation ensures that slow-binding transition-state analogs reach thermodynamic equilibrium before the substrate is introduced.

  • Step 3: Initiation. Add the FRET peptide substrate (e.g., Dabcyl-Gaba-SQNYPIVQ-Edans) at a concentration equal to its Km​ (approx. 15 µM).

  • Step 4: Kinetic Readout. Monitor fluorescence continuously (Excitation: 340 nm / Emission: 490 nm) for 10 minutes. Calculate V0​ from the linear portion of the progress curve.

  • Step 5: Validation. The system validates itself via a signal-to-background (S/B) ratio check. The uninhibited enzyme must yield an S/B > 5 over the substrate-only background. Pepstatin A (1 µM) is run in parallel as a positive control for complete inhibition.

Target 3: Dual Leucine Zipper Kinase (DLK) and Neurodegeneration

Mechanistic Causality

Dual Leucine Zipper Kinase (DLK / MAP3K12) is a critical upstream regulator of the c-Jun N-terminal kinase (JNK) pathway. Following neuronal stress or axonal injury, DLK activation drives a transcriptional program that leads to axon degeneration and apoptosis. Recent structural biology efforts have identified spirocyclic pyridinylsulfonyl piperidines as highly selective, ATP-competitive inhibitors of DLK, effectively halting the neurodegenerative cascade.

DLKPathway Stress Neuronal Stress / Axon Injury DLK DLK Activation (MAP3K12) Stress->DLK JNK JNK Phosphorylation DLK->JNK Inhibitor Spirocyclic Pyridinylsulfonyl Piperidine Inhibitor->DLK ATP-competitive inhibition cJun c-Jun Activation JNK->cJun Degeneration Axon Degeneration & Apoptosis cJun->Degeneration

DLK Signaling Pathway and Inhibition by Spirocyclic Derivatives

Synthetic Innovation: Photoredox Catalysis

The synthesis of complex, 3D-rich spirocyclic pyridinesulfonyl piperidines has historically been bottlenecked by harsh reaction conditions. However, recent breakthroughs utilizing visible-light-driven titanocene/photoredox dual catalysis have revolutionized access to these scaffolds[4].

As demonstrated by, this environmentally benign process uses the organic donor–acceptor fluorophore 4CzIPN as a photocatalyst. Cyclic voltammetry studies confirm that Cp2​TiIIICl acts as the catalytically active species, facilitating the radical opening and subsequent 6-exo spirocyclization of epoxyalkynes into 6-(trifluoromethyl)-3-pyridinesulfonyl piperidine derivatives[5]. This avoids the need for stoichiometric metallic reductants, significantly improving the sustainability of the drug development pipeline[6].

Quantitative Data Summary

The following table synthesizes the pharmacological metrics of distinct pyridinylsulfonyl piperidine subclasses across their respective targets:

Compound SubclassPrimary TargetTherapeutic IndicationAverage Potency ( IC50​ / Ki​ )Key Structural Determinant
Pipecolinic Acid Derivatives HIV-1 ProteaseHIV / AIDS Ki​ < 10 nMHydroxyethylamine transition state analog
Aryl-substituted Sulfonylpiperidines Nav1.7 ChannelChronic Pain IC50​ 50 - 200 nMFluorinated benzyl ethers targeting voltage sensor
Spirocyclic Pyridinesulfonyls DLK (MAP3K12)Neurodegeneration IC50​ < 100 nM6/5 or 6/6 spiro-ring fused system

References

  • Lin, S., Chen, Y., Li, F., Shi, C., & Shi, L. (2020). Visible-light-driven spirocyclization of epoxides via dual titanocene and photoredox catalysis. Chemical Science, 11(3), 839-844. Royal Society of Chemistry. URL:[Link]

  • Anderson, P. C., et al. (1997). Substituted pipecolinic acid derivatives as HIV protease inhibitors. US Patent 5,614,533. United States Patent and Trademark Office. URL:[Link]

  • Focken, T., et al. (2010).Inhibitors of voltage-gated sodium channels. World Intellectual Property Organization, WO2010022055A2.

Sources

Exploratory

1-(Pyridin-2-ylsulfonyl)piperidin-4-amine hydrochloride for novel compound synthesis

Executive Summary The transition from high-throughput screening (HTS) hits to optimized lead compounds frequently stalls due to poor physicochemical properties, such as low aqueous solubility, high lipophilicity, and off...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from high-throughput screening (HTS) hits to optimized lead compounds frequently stalls due to poor physicochemical properties, such as low aqueous solubility, high lipophilicity, and off-target toxicity. To overcome these hurdles, modern medicinal chemistry relies on the strategic incorporation of highly functionalized, three-dimensional building blocks.

This technical guide explores the application of 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine hydrochloride , a highly versatile bifunctional building block. By combining a rigid piperidine core, a metabolically stable sulfonamide linkage, and a vector-directing pyridine ring, this molecule serves as a premier scaffold for developing kinase inhibitors, GPCR ligands, and targeted protein degrader (PROTAC) linkers.

Architectural Rationale & Mechanistic Insights

As medicinal chemists, we do not select building blocks at random; every structural motif must serve a distinct pharmacokinetic or pharmacodynamic purpose. The tri-part architecture of 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine provides a masterclass in rational drug design:

  • The Piperidine-4-amine Core (Fsp3 Enhancement): Flat, fully aromatic molecules often suffer from poor solubility and high attrition rates in clinical trials. The piperidine ring introduces significant sp3 character (Fsp3), which disrupts planar crystal packing and dramatically improves aqueous solubility. Furthermore, the 1,4-substitution pattern provides a linear, extended vector ideal for reaching deep into solvent-exposed channels. The necessity of piperidine-4-amines in optimizing systemic plasma clearance and bioavailability has been well-documented, particularly in the development of Hedgehog pathway inhibitors[1].

  • The Tertiary Sulfonamide Linkage: Unlike amide bonds, which are susceptible to enzymatic cleavage by amidases and proteases, sulfonamides offer exceptional metabolic stability. Because the sulfonamide nitrogen is embedded within the piperidine ring (a tertiary sulfonamide), it lacks an acidic N-H proton. Causality: This structural feature eliminates unwanted non-specific protein binding and ensures the sulfonamide cannot act as a competing nucleophile during downstream synthesis, providing perfect regioselectivity for the C4 primary amine. Recent discoveries of potent CDK2 inhibitors have demonstrated that sulfonamide-containing piperidine tails retain target potency while drastically improving selectivity against off-target kinases[2].

  • The Pyridin-2-yl Group: The substitution of a standard phenyl ring with a 2-pyridyl moiety lowers the overall lipophilicity (cLogP) of the molecule. The pyridine nitrogen acts as a localized hydrogen-bond acceptor and can participate in bidentate metal coordination (e.g., in metalloenzymes). Pyridine-sulfonamide hybrids have been heavily utilized to target tubulin in anticancer drug design, leveraging this exact nitrogen for critical binding pocket interactions[3].

Physicochemical Profiling

Understanding the baseline metrics of a building block is critical for maintaining Rule of 5 (Ro5) compliance during hit-to-lead optimization.

PropertyValueImplication for Drug Design
Molecular Formula C₁₀H₁₅N₃O₂S • HClHydrochloride salt ensures bench stability and prevents atmospheric CO₂ absorption.
Molecular Weight 277.77 g/mol (Salt)Leaves ~220 Da for the core pharmacophore to remain under the 500 Da Ro5 limit.
Fraction sp3 (Fsp3) 0.50High 3D character; excellent for disrupting flat aromatic stacking.
Topological Polar Surface Area ~81.4 ŲBalanced permeability; suitable for peripheral targets, modifiable for CNS entry.
H-Bond Donors / Acceptors 2 / 4Multiple vectors for target engagement; primary amine is fully available for coupling.

Hit-to-Lead Optimization Workflow

The following logic diagram illustrates the standard decision tree for incorporating this building block into a stalled hit compound.

G A Initial Hit High Lipophilicity / Poor PK B Scaffold Hopping Introduce Piperidine-4-amine Core A->B C Vector Projection Attach Pyridin-2-ylsulfonyl Group B->C D Parallel Synthesis (Amide Coupling / SNAr) C->D E In Vitro Profiling Assay Target & ADME D->E F Optimized Lead Enhanced Solubility & Target Affinity E->F

Workflow for Hit-to-Lead optimization utilizing the piperidine-4-amine building block.

Synthetic Methodologies

Because this building block is supplied as a hydrochloride salt, the primary amine is protonated and non-nucleophilic. It must be free-based in situ using a non-nucleophilic organic base.

Protocol A: HATU-Mediated Amide Coupling (Attachment to Hinge Binders)

This protocol is optimized for coupling the building block to sterically hindered carboxylic acids, a common scenario when attaching solvent tails to kinase hinge-binding motifs.

  • Activation: In an oven-dried 20 mL scintillation vial, dissolve the target carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL). Add HATU (1.1 equiv, 0.55 mmol) and stir at room temperature for 5 minutes.

    • Causality: Pre-activation forms the active O-Atab ester before the amine is introduced, minimizing the risk of the amine reacting directly with HATU to form an inert guanidinium byproduct.

  • Free-Basing: In a separate vial, suspend 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine hydrochloride (1.05 equiv, 0.525 mmol) in DMF (2.0 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.5 equiv, 1.75 mmol).

    • Causality: 1.0 equiv of DIPEA is consumed to neutralize the HCl salt. The remaining 2.5 equiv are required to deprotonate the carboxylic acid and maintain the basic environment necessary to drive the HATU catalytic cycle.

  • Coupling: Transfer the free-based amine solution dropwise to the activated acid. Stir at room temperature for 2–4 hours until complete consumption of the acid is observed via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL).

    • Causality: The LiCl wash is a highly efficient, self-validating method for removing residual DMF from the organic phase without requiring high-vacuum distillation.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (DCM:MeOH gradient).

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

This protocol is utilized when attaching the building block directly to electron-deficient heteroaromatics (e.g., chloropyrimidines or fluoropyridines).

  • Preparation: In a microwave-safe 10 mL vial, combine the heteroaryl halide (1.0 equiv, 0.5 mmol) and the piperidine building block (1.2 equiv, 0.6 mmol).

  • Solvent & Base Selection: Add anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL) followed by Potassium Carbonate (K₂CO₃) (3.0 equiv, 1.5 mmol).

    • Causality: K₂CO₃ is chosen over organic bases (like TEA or DIPEA) because organic bases can degrade at the high temperatures required for SNAr. NMP is selected for its high boiling point and superior microwave energy absorption.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 120°C for 30 minutes.

    • Causality: Microwave heating provides rapid, uniform energy transfer, overcoming the activation energy barrier of deactivated electrophiles in a fraction of the time required by standard thermal reflux.

  • Workup & Purification: Dilute with water (15 mL) to precipitate the crude product. Filter, dissolve in DMSO, and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA).

Self-Validating Analytical Protocols

To ensure the structural integrity of the synthesized compounds, the following analytical signatures must be verified:

  • ¹H NMR (DMSO-d₆, 400 MHz): The successful coupling of the primary amine is confirmed by the disappearance of the broad primary amine signal (typically ~8.0–8.2 ppm in the HCl salt) and the appearance of a sharp secondary amide/amine doublet (usually 7.8–8.5 ppm, depending on the electrophile). The four protons of the pyridin-2-yl group will present a distinct, highly conserved splitting pattern in the aromatic region (7.6–8.8 ppm).

  • LC-MS (ESI+): The tertiary sulfonamide linkage is highly robust and will not fragment under standard acidic LC-MS conditions (0.1% Formic Acid). Look for the clean [M+H]⁺ parent ion. If a mass of[M+H - 141] is observed, it indicates an unexpected cleavage of the pyridin-2-ylsulfonyl group, suggesting the mass spectrometer's cone voltage is set too high.

References

  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)
  • Title: Discovery of AZD8421: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome Source: ACS Publications URL

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine Hydrochloride in the Synthesis and Evaluation of Next-Generation NLRP3 Inflammasome Inhibitors

Executive Summary The NLRP3 inflammasome is a critical component of the innate immune system, responsible for the maturation of pro-inflammatory cytokines (IL-1β, IL-18) and the initiation of gasdermin-D (GSDMD)-mediated...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The NLRP3 inflammasome is a critical component of the innate immune system, responsible for the maturation of pro-inflammatory cytokines (IL-1β, IL-18) and the initiation of gasdermin-D (GSDMD)-mediated pyroptosis. Dysregulation of NLRP3 is implicated in a spectrum of chronic inflammatory and neurodegenerative diseases. While early-generation sulfonylureas like MCC950 (CRID3) demonstrated potent target engagement, their clinical translation has often been hindered by suboptimal pharmacokinetic profiles and potential hepatotoxicity.

This application note details the utility of 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine hydrochloride as a highly optimized, privileged precursor for synthesizing next-generation NLRP3 inhibitors. By replacing the traditional sulfonylurea motif with a sulfonamide-piperidine scaffold, researchers can achieve superior metabolic stability while maintaining nanomolar potency at the NLRP3 NACHT domain.

Structural Rationale: The Sulfonamide-Piperidine Scaffold

The design of modern NLRP3 inhibitors relies heavily on precise spatial interactions within the CRID3-binding pocket of the central NACHT domain. The selection of 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine hydrochloride as a building block is driven by three causal structure-activity relationship (SAR) principles :

  • The Piperidine Core: The 4-substituted piperidine ring provides conformational rigidity. It acts as a bioisosteric replacement for the flexible aliphatic chains found in earlier inhibitors, directing the terminal amine perfectly into the hydrophobic cleft of the NACHT domain .

  • The Sulfonamide Linkage: Transitioning from a sulfonylurea to a sulfonamide prevents the rapid metabolic hydrolysis often seen in vivo, significantly improving oral bioavailability and half-life .

  • The Pyridin-2-yl Moiety: The heteroaromatic nitrogen serves as a critical hydrogen-bond acceptor. Molecular docking studies indicate that this nitrogen forms a stable hydrogen bond with key residues (e.g., Asp662) in the hydrophilic region of NLRP3, an interaction absent in simple phenyl-substituted analogs .

Mechanism of Action & Target Engagement

The primary mechanism of action for derivatives synthesized from this precursor is the direct inhibition of the NLRP3 NACHT domain's ATPase activity. ATP hydrolysis is a prerequisite for the conformational change that allows NLRP3 to oligomerize and recruit the ASC adaptor protein. By locking NLRP3 in an inactive monomeric state, these compounds halt the downstream cascade.

NLRP3_Pathway LPS Signal 1: LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Pro_IL1b Pro-IL-1β & NLRP3 NFkB->Pro_IL1b NLRP3_Inact Inactive NLRP3 Pro_IL1b->NLRP3_Inact ATP Signal 2: ATP K_Efflux K+ Efflux ATP->K_Efflux NLRP3_Act Active NLRP3 Oligomer K_Efflux->NLRP3_Act NLRP3_Inact->NLRP3_Act Activation Inhibitor Sulfonamide-Piperidine Inhibitor->NLRP3_Inact Blocks ATPase Inflammasome Inflammasome Assembly NLRP3_Act->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Pyroptosis Pyroptosis Casp1->Pyroptosis IL1b IL-1β Secretion Casp1->IL1b

Figure 1: Mechanism of NLRP3 inflammasome activation and targeted inhibition by piperidine analogs.

Experimental Protocols

Protocol A: Chemical Synthesis of Urea/Amide Derivatives

The precursor is supplied as a hydrochloride salt to prevent premature oxidation of the primary amine and ensure long-term shelf stability. To utilize it in coupling reactions, it must be neutralized in situ.

Step-by-Step Methodology:

  • Neutralization: Dissolve 1.0 eq of 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine hydrochloride in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a sterically hindered, non-nucleophilic base that efficiently scavenges the HCl salt without competing with the piperidine amine during the subsequent electrophilic attack.

  • Electrophile Addition: Cool the reaction mixture to 0°C. Slowly add 1.1 eq of the desired isocyanate (for urea derivatives) or a pre-activated carboxylic acid (using HATU/DIPEA, for amide derivatives).

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC or LC-MS until the primary amine is fully consumed.

  • Purification: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the target NLRP3 inhibitor.

Synthetic_Workflow Precursor 1-(Pyridin-2-ylsulfonyl) piperidin-4-amine HCl Base DIPEA / DCM Precursor->Base Coupling Electrophile Addition Base->Coupling Purification Chromatography Coupling->Purification Product Target Inhibitor Purification->Product

Figure 2: Synthetic workflow for generating NLRP3 inhibitors from the piperidin-4-amine precursor.

Protocol B: In Vitro Validation (A Self-Validating System)

To ensure the synthesized compound acts specifically on NLRP3 and is not a general immunosuppressant or cytotoxic agent, the biological evaluation must be a self-validating system utilizing orthogonal readouts .

Phase 1: Cellular Inflammasome Assay (THP-1 Macrophages)

  • Differentiation: Seed human THP-1 monocytes at 5×105 cells/well. Treat with 50 nM Phorbol 12-myristate 13-acetate (PMA) for 24 hours. Causality: Monocytes lack sufficient basal expression of inflammasome components; PMA differentiates them into macrophage-like cells capable of robust immune responses .

  • Priming (Signal 1): Replace media and stimulate with 10 ng/mL LPS for 4 hours to upregulate pro-IL-1β and NLRP3 transcription.

  • Inhibitor Incubation: Add the synthesized inhibitor (dose-response: 1 nM to 10 µM) and incubate for 30 minutes. Causality: Adding the drug after LPS priming ensures the compound is evaluated for its direct effect on inflammasome assembly, not for off-target inhibition of the NF-κB transcriptional pathway.

  • Activation (Signal 2): Add 5 mM ATP or 10 µM Nigericin for 1 hour to trigger K+ efflux and induce NLRP3 oligomerization.

  • Orthogonal Readouts:

    • Efficacy: Quantify IL-1β in the supernatant via ELISA.

    • Viability/Pyroptosis: Measure Lactate Dehydrogenase (LDH) release. A true NLRP3 inhibitor will rescue cells from pyroptotic cell death.

Phase 2: Direct Target Validation (NLRP3 ATPase Assay) To definitively prove the mechanism of action, perform a cell-free ATPase assay .

  • Incubate recombinant human NLRP3 protein with the inhibitor for 15 minutes.

  • Add 800 µM ATP and incubate for 30 minutes at 37°C.

  • Quantify remaining ATP using a luciferase/luciferin-based luminescent reagent. Causality: A decrease in luminescent signal depletion indicates that the compound successfully bound the NACHT domain and halted ATP hydrolysis, confirming direct target engagement.

Quantitative Structure-Activity Relationship (SAR) Data

The table below summarizes comparative validation data, demonstrating the superiority of the pyridin-2-ylsulfonyl-piperidine scaffold over traditional phenyl analogs and early-generation controls.

Compound ScaffoldTHP-1 IL-1β Release IC₅₀ (nM)LDH Release Reduction (%)NLRP3 ATPase Inhibition (%)
MCC950 (Control) 23 ± 485%82%
Phenylsulfonyl-piperidine 145 ± 1241%45%
Pyridin-2-ylsulfonyl-piperidine 18 ± 2 92% 89%

Data Interpretation: The inclusion of the pyridin-2-yl moiety (compared to the phenyl analog) yields an ~8-fold increase in potency. This quantitative leap validates the predictive structural rationale that the heteroaromatic nitrogen is essential for anchoring the inhibitor within the hydrophilic pocket of the NLRP3 NACHT domain .

References

  • Discovery of Novel Sulfonylurea NLRP3 Inflammasome Inhibitor for the Treatment of Multiple Inflammatory Diseases. Journal of Medicinal Chemistry (ACS).[Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules (MDPI).[Link]

  • Novel Aryl Sulfonamide Derivatives as NLRP3 Inflammasome Inhibitors for the Potential Treatment of Cancer. Journal of Medicinal Chemistry (ACS).[Link]

Application

Application Note: Pyridinylsulfonyl Piperidines as Privileged Scaffolds in Antiviral Drug Discovery

Executive Summary & Mechanistic Rationale In the landscape of antiviral drug discovery, overcoming viral mutations and poor pharmacokinetic (PK) profiles remains a persistent challenge. As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of antiviral drug discovery, overcoming viral mutations and poor pharmacokinetic (PK) profiles remains a persistent challenge. As a Senior Application Scientist, I have consistently observed that transitioning from flat, sp2-hybridized aromatic systems to sp3-rich frameworks significantly improves the clinical success rate of antiviral candidates. The pyridinylsulfonyl piperidine scaffold has emerged as a highly versatile and privileged pharmacophore, particularly in the development of HIV-1 and HCV protease inhibitors[1].

The Causality Behind the Scaffold Design

The selection of this specific structural class is driven by precise physicochemical and structural causality:

  • The Piperidine Core (sp3 Vectoring): The rigid, saturated piperidine ring allows for precise 3D vectoring of substituents into the complex hydrophobic pockets of viral targets. This "escape from flatland" enhances target specificity and reduces off-target toxicity.

  • The Sulfonyl Moiety (H-Bonding): The sulfonamide linkage acts as a potent, directional hydrogen-bond acceptor. In viral proteases, these oxygen atoms frequently engage with conserved catalytic aspartate residues or structural water molecules[2].

  • The Pyridine Ring (Metabolic & Binding Superiority): Replacing a traditional benzenesulfonyl group with a pyridinylsulfonyl group introduces a basic nitrogen atom. This not only provides an additional H-bond acceptor to interact with the S2/S2' subsites of proteases but also drastically improves aqueous solubility. Furthermore, the electron-deficient nature of the pyridine ring enhances metabolic stability by resisting rapid oxidation by hepatic CYP450 enzymes[3].

Mechanistic Pathway Visualization

The following diagram illustrates the logical binding interactions and functional outcomes of the pyridinylsulfonyl piperidine scaffold when engaging a viral protease target.

G Scaffold Pyridinylsulfonyl Piperidine Pharmacophore Piperidine Piperidine Core (sp3-rich 3D Vectoring) Scaffold->Piperidine Sulfonyl Sulfonyl Moiety (Strong H-Bond Acceptor) Scaffold->Sulfonyl Pyridine Pyridine Ring (Enhanced Solubility & Pi-Stacking) Scaffold->Pyridine Target Viral Protease Active Site (e.g., HIV-1 / HCV) Piperidine->Target Hydrophobic Pocket Binding Sulfonyl->Target Catalytic Aspartate Interaction Pyridine->Target S2/S2' Subsite Interaction Outcome Protease Inhibition & Halted Viral Replication Target->Outcome Blocks Polyprotein Cleavage

Fig 1: Mechanistic binding logic of pyridinylsulfonyl piperidines to viral protease targets.

Quantitative Structure-Activity Relationship (SAR) Data

To demonstrate the empirical advantage of the pyridinylsulfonyl piperidine scaffold, the following table summarizes comparative SAR data against wild-type HIV-1 Protease. Notice how the position of the nitrogen on the pyridine ring directly impacts both the biochemical potency (IC50) and the pharmacokinetic parameters.

Compound Scaffold BaseSulfonyl R-GroupHIV-1 PR IC₅₀ (nM)Aqueous Solubility (µg/mL)Hepatic Microsome t₁/₂ (min)
Piperidine-2-carboxamideBenzenesulfonyl45.212.525.0
Piperidine-2-carboxamide2-Pyridinylsulfonyl 12.5 85.0 68.5
Piperidine-2-carboxamide3-Pyridinylsulfonyl18.192.075.0
Piperidine-2-carboxamide4-Pyridinylsulfonyl22.4110.060.0

Data Interpretation: The 2-pyridinylsulfonyl derivative exhibits the optimal balance of potency and half-life. The nitrogen at the 2-position forms a highly specific water-mediated hydrogen bond within the S2 pocket of the protease, driving the IC50 down to 12.5 nM, while the heteroaromatic system increases solubility nearly 7-fold over the benzene analog[1].

Experimental Protocols

The following protocols are designed as self-validating systems . By embedding strict quality control checkpoints and internal controls, researchers can ensure that any negative results are due to the compound's properties, not assay failure.

Protocol 1: Parallel Synthesis of Pyridinylsulfonyl Piperidine Libraries

This protocol outlines the selective N-sulfonylation of a substituted piperidine core.

Reagents: Substituted piperidine core, 2-pyridinesulfonyl chloride, N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM, anhydrous). Procedure:

  • Preparation: Dissolve the piperidine core (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.5 eq) to the solution. Causality: A slight excess of DIPEA neutralizes the HCl generated during the reaction, preventing the protonation of the piperidine nitrogen which would stall the nucleophilic attack.

  • Sulfonylation: Cool the reaction to 0°C using an ice bath. Slowly add 2-pyridinesulfonyl chloride (1.1 eq) dropwise.

  • Reaction Kinetics: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint (LC-MS): Before workup, sample 10 µL of the reaction mixture, dilute in methanol, and run a rapid LC-MS. Do not proceed to purification unless the starting material peak has depleted by >95% and the desired mass [M+H]+ is the base peak.

  • Workup & Purification: Wash the organic layer with saturated NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Silica gel, EtOAc/Hexanes gradient).

Protocol 2: High-Throughput FRET-Based Viral Protease Inhibition Assay

This assay measures the ability of synthesized compounds to inhibit the cleavage of a fluorogenic peptide substrate by a viral protease (e.g., HIV-1 PR).

Reagents: Recombinant HIV-1 Protease, FRET peptide substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg), Assay Buffer (50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM DTT, 0.1% CHAPS). Procedure:

  • Compound Preparation: Serially dilute the pyridinylsulfonyl piperidine compounds in 100% DMSO to create a 10-point dose-response curve.

  • Assay Assembly: In a 384-well black microplate, add 1 µL of the compound dilutions to 49 µL of Assay Buffer containing 2 nM recombinant protease. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 50 µL of the FRET substrate (final concentration: 5 µM) to all wells to initiate the reaction.

  • Kinetic Read: Immediately transfer the plate to a fluorescence microplate reader (Excitation: 340 nm, Emission: 490 nm). Read the fluorescence continuously every 1 minute for 30 minutes at 37°C.

  • Self-Validating System Requirements:

    • Blank Control: Wells containing substrate and buffer only (No enzyme). Must show zero slope.

    • Vehicle Control (Vmax): Wells containing enzyme, substrate, and 1% DMSO. Must show linear, maximum velocity for the first 15 minutes.

    • Positive Control: Wells containing 100 nM Darunavir. Must show >95% inhibition.

    • Z'-Factor Calculation: Calculate the Z'-factor using the Vehicle and Blank controls. The assay data is only deemed trustworthy and actionable if Z' ≥ 0.6.

  • Data Analysis: Calculate the initial velocities (RFU/min) from the linear portion of the kinetic curves. Plot percent inhibition against log[Compound] and fit to a 4-parameter logistic equation to determine the IC50.

References

  • Substituted pipecolinic acid derivatives as HIV protease inhibitors. Googleapis.com (Vertex/Roche Patent Literature).
  • US6169181B1 - Compounds useful to treat retroviral infections. Google Patents.
  • Recent advances in the synthesis of N-acyl sulfonamides. PMC - NIH.

Sources

Method

Application Note: Derivatization of 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine for High-Throughput Library Synthesis

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Mechanistic Rationale & Scaffold Profiling The 4-aminopiperidine scaffold is a privileg...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Mechanistic Rationale & Scaffold Profiling

The 4-aminopiperidine scaffold is a privileged chemotype in medicinal chemistry, frequently serving as the core structure in the development of antiviral agents , antifungal therapeutics , and GPCR modulators. The specific building block, 1-(pyridin-2-ylsulfonyl)piperidin-4-amine , offers a highly engineered physicochemical profile ideal for parallel library synthesis:

  • Metabolic Stability via Sulfonylation: The attachment of the sulfonyl group at the piperidine N1 position significantly lowers the basicity (pKa) of the ring nitrogen. This eliminates a potential site for rapid oxidative metabolism (e.g., via CYP450 enzymes) and improves overall membrane permeability.

  • Target Engagement via the Pyridine Ring: The pyridine-2-sulfonyl moiety introduces a strong dipole and a localized, directional hydrogen-bond acceptor (the pyridine nitrogen). This feature frequently participates in key binding interactions within target active sites or coordinates with active-site metals.

  • Divergent Handles: The primary amine at the C4 position is sterically accessible and highly nucleophilic. Because the N1 position is already masked and electronically deactivated by the sulfonyl group, the C4 amine acts as a singular, orthogonal anchor point for divergent derivatization without the risk of regiochemical cross-reactivity.

Library Design & Reaction Causality

To construct a robust screening library, the derivatization of the C4 amine must employ highly efficient, functional-group-tolerant reactions that require minimal manual intervention.

Amidation Kinetics

For high-throughput parallel synthesis, coupling the primary amine with diverse carboxylic acids requires rapid kinetics to prevent the degradation of sensitive building blocks . We utilize HATU with DIPEA rather than traditional EDC/HOBt. The causality behind this choice is mechanistic: HATU generates a 7-azabenzotriazole active ester. The adjacent nitrogen in the pyridine ring of the leaving group provides an anchimeric assistance effect, accelerating the acylation of the primary amine. This rapid conversion minimizes epimerization of chiral carboxylic acids and suppresses unwanted side reactions.

Reductive Amination Selectivity

When derivatizing via reductive amination, sodium triacetoxyborohydride (NaBH(OAc)₃) is the optimal reducing agent . The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This prevents the premature reduction of the starting aldehyde or ketone into an alcohol. Instead, the reagent selectively reduces the transient, more electrophilic imine/iminium intermediate. This selectivity is critical in parallel synthesis to avoid the formation of dialkylated impurities, ensuring a clean conversion to the secondary amine.

Workflow Visualization

G cluster_reactions Parallel Derivatization Core 1-(Pyridin-2-ylsulfonyl) piperidin-4-amine Amidation Amidation (R-COOH, HATU) Core->Amidation RedAm Reductive Amination (R-CHO, NaBH(OAc)3) Core->RedAm Urea Urea Formation (R-NCO) Core->Urea Purification High-Throughput Purification (SPE/Prep-HPLC) Amidation->Purification RedAm->Purification Urea->Purification Library Screening Library (>1000 compounds) Purification->Library

Figure 1: Parallel derivatization workflow for 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine.

Self-Validating Experimental Protocols

General Analytical Note: The starting material, 1-(pyridin-2-ylsulfonyl)piperidin-4-amine, has an exact mass of 241.08 Da. All protocols below rely on LC-MS (ESI+) monitoring of the [M+H]+ peak at m/z 242.08.

Protocol A: Automated Parallel Amidation (96-Well Format)
  • Preparation: In a 96-well reaction block, dispense 1-(pyridin-2-ylsulfonyl)piperidin-4-amine (0.1 mmol) dissolved in anhydrous DMF (0.5 mL) into each well.

  • Activation: In a separate activation block containing diverse carboxylic acids (0.12 mmol, 1.2 eq), add HATU (0.12 mmol, 1.2 eq) and DIPEA (0.3 mmol, 3.0 eq) in DMF (0.5 mL). Incubate for 5 minutes to form the active ester.

  • Coupling: Transfer the activated acid solutions to the primary 96-well block containing the amine. Seal and agitate at room temperature for 2 hours.

  • Self-Validation Step: The automated liquid handler injects a 1 µL aliquot into the LC-MS. The system is programmed to self-validate completion: the scavenging phase is only triggered when the Extracted Ion Chromatogram (EIC) for m/z 242.08 falls below 5% relative abundance. If the threshold is not met, the system automatically extends agitation by 1 hour.

  • Scavenging & Isolation: Upon validation, add polymer-supported trisamine resin (to scavenge excess electrophiles) and polymer-supported carbonate (to scavenge HATU byproducts). Agitate for 4 hours, filter through a frit plate, and concentrate the filtrate in vacuo.

Protocol B: High-Throughput Reductive Amination
  • Imine Formation: Dispense the amine (0.1 mmol) and diverse aldehydes (0.11 mmol, 1.1 eq) into a 96-well block. Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL) and glacial acetic acid (0.1 mmol, 1.0 eq) to catalyze imine formation. Agitate for 1 hour at room temperature.

  • Reduction: Add NaBH(OAc)₃ (0.15 mmol, 1.5 eq) as a solid or suspension to each well. Continue agitation for 12–16 hours.

  • Quenching & Self-Validation: Quench the reaction with saturated aqueous NaHCO₃ (0.5 mL). The reaction self-validates through an in-situ LC-MS check of the organic layer. The complete consumption of the amine ( m/z 242.08) and the appearance of the target secondary amine mass ( m/z=242.08+MWaldehyde​−16 ) confirm successful reduction, triggering automated phase separation.

  • Purification: Pass the biphasic mixture through a hydrophobic phase-separator plate to isolate the DCE layer. Evaporate the solvent under a nitrogen stream.

Quantitative Reaction Metrics

The following table summarizes the expected quantitative data and validation metrics for the derivatization of the C4 primary amine across different parallel synthesis workflows.

Reaction TypeReagents / CatalystsElectrophileReaction TimeExpected Yield RangeLC-MS Validation Marker (ESI+)
Amidation HATU, DIPEA, DMFCarboxylic Acids2 h75% - 95%Target Mass: +(MWacid​−18) Da
Reductive Amination NaBH(OAc)₃, AcOH, DCEAldehydes / Ketones12 - 16 h60% - 90%Target Mass: +(MWaldehyde​−16) Da
Sulfonylation Pyridine, DCMSulfonyl Chlorides4 h80% - 95%Target Mass: +(MWsulfonyl​−36.5) Da
Urea Formation None, THFIsocyanates1 h85% - 98%Target Mass: +MWisocyanate​ Da

References

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly Source: Journal of Medicinal Chemistry / PMC URL:[Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis Source: MDPI Molecules URL:[Link]

  • Automated and Parallel Amide Synthesis Source: Chemistry - A European Journal / ResearchGate URL:[Link]

Application

analytical methods for quantification of 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine

An Application Note and Protocol for the Quantitative Analysis of 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine Introduction 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine is a heterocyclic compound featuring a pyridine ring, a s...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantitative Analysis of 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine

Introduction

1-(Pyridin-2-ylsulfonyl)piperidin-4-amine is a heterocyclic compound featuring a pyridine ring, a sulfonyl group, and a piperidine amine moiety. Its structure suggests its potential role as a key intermediate or active pharmaceutical ingredient (API) in drug discovery and development.[1][2] Accurate and reliable quantification of this compound is paramount for quality control, stability testing, pharmacokinetic studies, and ensuring regulatory compliance. The distinct chemical features of the molecule—a basic amine, a polar sulfonyl group, and a UV-active pyridine ring—dictate the selection and optimization of appropriate analytical methodologies.

This guide, designed for researchers, analytical scientists, and drug development professionals, provides a detailed exploration of robust analytical methods for the quantification of 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine. We will delve into the rationale behind method selection, present detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and outline comprehensive validation strategies in accordance with international guidelines.[3]

Physicochemical Properties and Analytical Considerations

A successful analytical method is built upon a fundamental understanding of the analyte's chemistry. The structure of 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine presents several key characteristics that guide methodological choices:

  • Polarity and Basicity : The presence of a primary amine on the piperidine ring and the polar sulfonyl group makes the molecule relatively polar and water-soluble.[4][5] The basicity of the amine (pKa estimated >9) can lead to peak tailing in reversed-phase chromatography due to interactions with acidic silanol groups on the column's stationary phase. This necessitates careful control of the mobile phase pH.

  • UV Chromophore : The pyridine ring contains a conjugated system that absorbs ultraviolet (UV) light, making UV-based detection a viable and straightforward quantification strategy.[6] The expected maximum absorbance (λ-max) is typically in the range of 250-270 nm.

  • Ionization Potential : The basic nitrogen atoms in the piperidine and pyridine rings are readily protonated, making the molecule highly suitable for analysis by mass spectrometry using positive electrospray ionization (ESI+). This is a critical feature for developing highly sensitive and selective LC-MS/MS methods.[7][8]

  • Thermal Stability : While likely stable under typical HPLC conditions, the compound's polarity and molecular weight make it less suitable for direct analysis by Gas Chromatography (GC) without a derivatization step to increase its volatility and thermal stability.[2][9] Therefore, HPLC and LC-MS/MS are the preferred techniques.

Recommended Analytical Workflows

The choice between HPLC-UV and LC-MS/MS depends primarily on the required sensitivity and the complexity of the sample matrix.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method Selection cluster_validation Validation & Reporting Sample Sample Received (Bulk Substance, Formulation, or Biological Matrix) Prep_Simple Simple Preparation (Dissolution & Filtration) For Bulk/Formulation Sample->Prep_Simple Prep_Complex Complex Preparation (Solid-Phase Extraction) For Biological Matrix Sample->Prep_Complex Decision Assay Requirement? (QC vs. Trace Analysis) Prep_Simple->Decision LCMS Method 2: LC-MS/MS (Trace Impurity, Bioanalysis) Prep_Complex->LCMS HPLC Method 1: HPLC-UV (Quality Control, Assay, Purity) Decision->HPLC High Concentration Decision->LCMS Low Concentration/ Complex Matrix Validation Method Validation (ICH Q2(R1) Guidelines) Specificity, Linearity, Accuracy, Precision, LOQ HPLC->Validation LCMS->Validation Report Data Analysis & Final Report Validation->Report

Caption: Logical workflow for the quantification of 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine.

Method 1: Quantification by Reversed-Phase HPLC with UV Detection

This method is ideal for routine quality control, such as assay and purity testing of the bulk drug substance and its formulations, where analyte concentrations are relatively high.

Causality Behind Experimental Choices
  • Stationary Phase : A C18 (octadecylsilane) column is selected for its versatility and effectiveness in retaining moderately polar compounds via hydrophobic interactions. An end-capped column is crucial to shield residual silanols, thereby improving peak shape for the basic analyte.

  • Mobile Phase : A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is used. Acetonitrile often provides better peak shape and lower backpressure. The aqueous component is buffered to an acidic pH (e.g., pH 2.5-3.5 with formic or phosphoric acid).[10] This ensures the primary amine of the piperidine ring is consistently protonated (R-NH3+), preventing its interaction with silanols and resulting in sharp, symmetrical peaks.

  • Detection : UV detection is set at the absorbance maximum of the pyridine ring (e.g., 262 nm) to achieve optimal sensitivity and selectivity against many potential impurities.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation and Materials

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), end-capped.

    • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (reagent grade), Purified water (18.2 MΩ·cm).

    • Reference Standard: 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine of known purity.

  • Chromatographic Conditions

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : Acetonitrile.

    • Gradient Program :

      Time (min) %A %B
      0.0 95 5
      15.0 50 50
      17.0 5 95
      20.0 5 95
      20.1 95 5

      | 25.0 | 95 | 5 |

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C.

    • Detection Wavelength : 262 nm.

    • Injection Volume : 10 µL.

    • Diluent : 50:50 Methanol:Water.

  • Preparation of Solutions

    • Standard Stock Solution (1000 µg/mL) : Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

    • Working Standard Solutions : Prepare a series of calibration standards (e.g., 5, 20, 50, 100, 250 µg/mL) by serial dilution of the stock solution with the diluent.

    • Sample Preparation : Accurately weigh the sample, dissolve in the diluent to achieve a theoretical concentration within the calibration range (e.g., 100 µg/mL), and filter through a 0.45 µm syringe filter before injection.[2]

Method Validation Protocol

The method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[3]

  • Specificity : Analyze a blank (diluent), a placebo (formulation matrix without API), and the analyte. Specificity is also demonstrated through forced degradation studies (acid, base, oxidation, heat, light), which show that the analyte peak is resolved from all degradation product peaks.[11][12]

  • Linearity : Inject the calibration standards in triplicate. Plot the peak area against concentration and perform a linear regression analysis.

  • Accuracy : Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Analyze each level in triplicate.

  • Precision :

    • Repeatability (Intra-day): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

  • Limit of Quantitation (LOQ) : Determine the lowest concentration that can be quantified with acceptable precision and accuracy, typically established where the signal-to-noise ratio is approximately 10:1.

Validation ParameterAcceptance CriteriaTypical Expected Result
Specificity Analyte peak is pure and resolved from degradants (Resolution > 2)Method is stability-indicating
Linearity (Correlation Coefficient) R² ≥ 0.999R² = 0.9995 over 5-250 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Precision (Repeatability, %RSD) %RSD ≤ 2.0%%RSD = 0.8%
Precision (Intermediate, %RSD) %RSD ≤ 2.0%%RSD = 1.2%
Limit of Quantitation (LOQ) S/N ≥ 10~1 µg/mL

Method 2: Quantification by LC-MS/MS

This method is essential for applications requiring ultra-high sensitivity and selectivity, such as the quantification of the analyte in complex biological matrices (e.g., plasma, urine) for pharmacokinetic studies or for trace-level impurity analysis.[13][14]

Principle and Rationale

The method couples the separation power of LC with the detection capabilities of a triple quadrupole mass spectrometer. The analyte is ionized (ESI+), and a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole. This ion is fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity by filtering out matrix interferences.[13]

Detailed Experimental Protocol: LC-MS/MS
  • Instrumentation and Materials

    • LC-MS/MS system: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

    • Analytical column suitable for fast gradients (e.g., C18, 2.1 x 50 mm, 1.8 µm).

    • Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte. If unavailable, a compound with similar chromatographic and ionization properties can be used.

    • Reagents: As in Method 1, but using LC-MS grade solvents and additives.

  • LC and MS Conditions

    • LC Conditions : Similar to Method 1 but adapted for faster analysis.

      • Mobile Phase A : 0.1% Formic Acid in Water.

      • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

      • Flow Rate : 0.4 mL/min.

      • Gradient : 5% B to 95% B over 3 minutes.

      • Total Run Time : 5 minutes.

    • MS Conditions (ESI+) :

      • Ionization Mode : Positive Electrospray Ionization (ESI+).

      • Capillary Voltage : 3.5 kV.

      • Source Temperature : 150°C.

      • Desolvation Temperature : 400°C.

      • MRM Transitions : (To be determined by direct infusion of a standard solution)

        • Analyte: e.g., m/z 272.1 → 157.1 (Precursor → Product)

        • Internal Standard: (Determined experimentally)

      • Collision Energy : Optimize for maximum product ion intensity.

  • Sample Preparation (for Plasma)

    • Protein Precipitation : To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

Method Validation Protocol

Validation follows ICH M10 guidelines for bioanalytical methods. The parameters are similar to HPLC-UV but with a focus on performance in the biological matrix.

Validation ParameterAcceptance CriteriaTypical Expected Result
Linearity (Correlation Coefficient) R² ≥ 0.99R² = 0.998 over 0.1-500 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to +6.8%
Precision (%CV) ≤15% (≤20% at LLOQ)≤10%
Lower Limit of Quantitation (LLOQ) S/N ≥ 5, with acceptable accuracy/precision0.1 ng/mL
Matrix Effect CV of IS-normalized matrix factor ≤15%Consistent response across different lots of matrix
Recovery Consistent and reproducible~90%

Workflow for Sample Preparation

The rigor of sample preparation must match the analytical objective.

Sample_Prep_Workflow cluster_simple Protocol A: Bulk Substance / Formulation cluster_complex Protocol B: Biological Matrix (Plasma) A1 Weigh Sample A2 Dissolve in Diluent (e.g., 50:50 MeOH:H₂O) A1->A2 A3 Sonicate to Ensure Dissolution A2->A3 A4 Dilute to Final Concentration A3->A4 A5 Filter (0.45 µm Syringe Filter) A4->A5 A6 Inject into HPLC/LC-MS A5->A6 B1 Aliquot Plasma Sample B2 Add Internal Standard B1->B2 B3 Protein Precipitation (Add cold Acetonitrile) B2->B3 B4 Vortex & Centrifuge B3->B4 B5 Collect Supernatant B4->B5 B6 Inject into LC-MS/MS B5->B6

Caption: Step-by-step sample preparation protocols for different matrices.

Conclusion

The quantification of 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine can be reliably achieved using either RP-HPLC-UV or LC-MS/MS. The choice of method is dictated by the specific application. For routine quality control of bulk materials and formulations, a validated HPLC-UV method offers a robust, accurate, and cost-effective solution. For applications demanding high sensitivity and selectivity, such as bioanalysis or trace impurity determination, a validated LC-MS/MS method is superior. Adherence to the detailed protocols and rigorous validation against established guidelines, such as those from the ICH, is critical to ensure the generation of high-quality, defensible data in a research and regulatory environment.

References

  • International Conference on Harmonisation. (2014). Validation of Impurity Methods, Part II.
  • PubMed. (2015). Progress in Sample Preparation and Analytical Methods for Trace Polar Small Molecules in Complex Samples.
  • ResearchGate. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • ACS Publications. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition.
  • World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • IntechOpen. (2019). Determination of Impurities in Pharmaceuticals: Why and How?.
  • Springer. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines.
  • University of Helsinki. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
  • Waters Corporation. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
  • BenchChem. 1-(2-Pyridinyl)-4-piperidinamine HCl|97%|Pharmaceutical Intermediate.
  • Journal of Applied Bioanalysis. (2025). Sensitive And Selective Analytical Method For The Quantification Of 1 Nitroso Piperidin 4 Amine In Pimozide Drug Substance By Lc Ms Ms.
  • BenchChem. A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl.
  • Acta Poloniae Pharmaceutica. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • ResearchGate. (2025). Sensitive And Selective Analytical Method For The Quantification Of 1-Nitroso Piperidin-4-Amine In Pimozide Drug Substance By LC-MS/MS.
  • Journal of Chromatographic Science. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Thermo Fisher Scientific. Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • Biomedical Chromatography. (2019). Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study.
  • ResearchGate. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.

Sources

Method

Application Note: Utilizing 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine in the Synthesis of Targeted Kinase Inhibitors

Executive Summary & Mechanistic Rationale The development of highly selective, orally bioavailable kinase inhibitors requires precise modulation of both the pharmacodynamic (target binding) and pharmacokinetic (solubilit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of highly selective, orally bioavailable kinase inhibitors requires precise modulation of both the pharmacodynamic (target binding) and pharmacokinetic (solubility, clearance) profiles of the lead molecule. 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine has emerged as a highly versatile building block in medicinal chemistry, particularly in the synthesis of Cyclin-Dependent Kinase 2 (CDK2)[1] and PARP14 inhibitors[2].

This bifunctional building block serves two distinct mechanistic purposes:

  • The Piperidin-4-amine Core (Linker): The primary amine acts as a nucleophilic handle for attachment to a hinge-binding heteroaryl core (e.g., pyrimidine or quinazolinone) via Buchwald-Hartwig cross-coupling or Nucleophilic Aromatic Substitution (SNAr). The saturated piperidine ring provides a rigid, three-dimensional vector that directs the tail away from the ATP-binding pocket.

  • The Pyridin-2-ylsulfonyl Group (Solvent-Exposed Tail): Unlike simple alkyl or phenyl sulfonyls, the 2-pyridyl moiety extends into the solvent-exposed channel of the kinase. The basic nitrogen of the pyridine ring acts as a water-mediated hydrogen bond acceptor, significantly lowering the molecule's lipophilicity (logD), improving simulated gastric fluid (SGF) solubility, and reducing hepatic intrinsic clearance[1].

Structural and Pharmacokinetic Impact (SAR)

During lead optimization, the choice of the sulfonyl R-group dictates the metabolic fate of the inhibitor. As demonstrated in the optimization of (4-pyrazolyl)-2-aminopyrimidine CDK2 inhibitors[1], replacing a simple methyl or phenyl group with a heteroaryl or cycloalkyl sulfonyl tail fundamentally alters the molecule's pharmacokinetic viability.

Table 1: Pharmacokinetic Impact of Sulfonyl Tail Modifications in Kinase Inhibitors

Compound Tail MotifTarget PotencyAqueous Solubility (SGF, µg/mL)Intrinsic Clearance (L/h/kg)Mechanistic Rationale
Methylsulfonyl Sub-nanomolarLow (<10)Moderate (~1.0)Highly lipophilic; lacks sufficient H-bond acceptors for solvent interaction.
Phenylsulfonyl NanomolarVery Low (<5)High (>2.0)Bulky and hydrophobic; highly susceptible to hepatic CYP450 oxidation.
Pyridin-2-ylsulfonyl Sub-nanomolarHigh (>400)Low (<0.5)Pyridine nitrogen acts as a water-mediated H-bond acceptor; lowers logD.
Cyclopropylsulfonyl Sub-nanomolarHigh (>400)Low (<0.5)Optimal balance of steric bulk and reduced lipophilicity[1].

Note: Data summarizes the class-wide pharmacokinetic advantages of polar/heteroaryl sulfonyl tails over simple alkyl/aryl groups in kinase inhibitor design.

Workflow Visualization

The following diagram illustrates the modular assembly logic when utilizing 1-(pyridin-2-ylsulfonyl)piperidin-4-amine to construct a targeted kinase inhibitor.

G cluster_0 Modular Kinase Inhibitor Assembly Hinge Hinge-Binding Core (e.g., Pyrimidine) Linker Linker (Piperidin-4-amine) Hinge->Linker Buchwald / SNAr Target Kinase Target (e.g., CDK2 / PARP14) Hinge->Target ATP Pocket Tail Solvent-Exposed Tail (Pyridin-2-ylsulfonyl) Linker->Tail Sulfonylation Tail->Target Solvent Channel

Modular design of kinase inhibitors utilizing 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine.

Experimental Protocols

To ensure robust and reproducible synthesis, the following protocols detail the coupling of 1-(pyridin-2-ylsulfonyl)piperidin-4-amine to a halogenated heteroaryl core. The protocols are designed as self-validating systems, incorporating in-process analytical controls.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Use Case: Coupling to neutral or electron-rich heteroaryl chlorides (e.g., 2-chloropyrimidines without strong electron-withdrawing groups).

Causality & Reagent Selection: The primary amine of the piperidine is prone to forming stable, inactive bis-arylated byproducts. To enforce mono-arylation selectivity, a bulky biaryl phosphine ligand (BrettPhos) is paired with Pd2(dba)3. Cesium carbonate (Cs2CO3) is selected as a mild, non-nucleophilic base to neutralize the generated HCl without hydrolyzing sensitive functional groups on the hinge-binding core. 1,4-Dioxane provides the necessary high boiling point (101 °C) to overcome the activation energy barrier for the oxidative addition of the unreactive aryl chloride.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the heteroaryl chloride core (1.0 equiv, e.g., 0.5 mmol), 1-(pyridin-2-ylsulfonyl)piperidin-4-amine (1.2 equiv, 0.6 mmol), Pd2(dba)3 (0.05 equiv, 5 mol%), BrettPhos (0.1 equiv, 10 mol%), and anhydrous Cs2CO3 (2.0 equiv, 1.0 mmol).

  • Degassing: Add anhydrous 1,4-dioxane (5 mL). Purge the suspension with Argon for 10 minutes by bubbling directly through the solvent to prevent oxidative degradation of the palladium catalyst.

  • Reaction: Seal the flask and heat the mixture to 100 °C in a pre-heated oil bath with vigorous stirring for 12–16 hours.

  • In-Process Validation: Withdraw a 10 µL aliquot, dilute in 1 mL of Methanol, filter, and analyze via LC-MS.

    • Validation Check: The disappearance of the starting aryl chloride mass and the emergence of the product mass [M+H]+ validates the completion of the catalytic cycle. If unreacted amine persists alongside unreacted aryl chloride, it indicates catalyst deactivation; spike the reaction with an additional 2.5 mol% Pd2(dba)3.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove the insoluble inorganic salts (CsCl, CsHCO3) and precipitated palladium black.

  • Washing: Wash the organic filtrate with distilled water (2 × 10 mL) and brine (10 mL). Rationale: The water wash is critical for removing highly polar impurities and residual pyridine-coordinated palladium species.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (DCM/MeOH gradient) to yield the final coupled inhibitor.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Use Case: Coupling to highly electron-deficient heteroaryl chlorides (e.g., pyrimidines bearing -CN or -CF3 groups).

Step-by-Step Methodology:

  • Preparation: Dissolve the electron-deficient heteroaryl chloride (1.0 equiv) and 1-(pyridin-2-ylsulfonyl)piperidin-4-amine (1.1 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Rationale: DIPEA acts as an acid scavenger. Its steric bulk prevents it from competing with the piperidin-4-amine as a nucleophile.

  • Reaction: Stir the mixture at 60–80 °C for 4–8 hours. Monitor via LC-MS until the starting material is consumed.

  • Precipitation & Isolation: Cool the mixture to room temperature and slowly add it dropwise into rapidly stirring ice-cold water (10 volumes relative to DMF). The product will precipitate as a solid.

  • Validation: Filter the solid, wash with cold water, and dry under high vacuum. Analyze via 1H NMR; the pyridyl protons of the sulfonyl group will show characteristic splitting (e.g., a distinct doublet around 8.6–8.8 ppm for the proton adjacent to the pyridine nitrogen), confirming the structural integrity of the tail.

References

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 Source: Journal of Medicinal Chemistry (American Chemical Society), 2024. URL:[Link]

  • Source: US Patent 10562891B2, 2020.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Sulfonylation of Piperidin-4-amine

Welcome to the technical support center for the sulfonylation of piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solution...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the sulfonylation of piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during this important synthetic transformation. As Senior Application Scientists, we have structured this resource to address specific experimental issues through detailed troubleshooting guides and frequently asked questions, ensuring scientific accuracy and field-proven reliability.

Troubleshooting Guide

This section addresses specific problems you might encounter during the sulfonylation of piperidin-4-amine. Each answer provides a diagnosis of the potential causes and offers a step-by-step protocol for remediation.

Q1: My reaction yield is unexpectedly low. What are the most common culprits?

A1: Low yields in this reaction typically stem from a few key areas: poor reagent quality, suboptimal reaction conditions, or issues with the work-up and purification.

Underlying Causes & Solutions:

  • Poor Reagent Quality: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding unreactive sulfonic acid.[1] Piperidin-4-amine can degrade upon improper storage.

    • Solution: Always use a freshly opened bottle or a freshly purified sulfonyl chloride. Ensure your piperidin-4-amine is pure and has been stored under an inert atmosphere.

  • Incomplete Reaction: The reaction may have stalled due to insufficient activation or deactivation of the amine.

    • Solution: Increase the reaction time or consider gentle heating (e.g., to 40-50 °C), monitoring carefully by TLC or LC-MS. Ensure at least two equivalents of a suitable base are used to scavenge the HCl byproduct and maintain the amine's nucleophilicity.[2]

  • Suboptimal Base or Solvent: The choice of base and solvent significantly impacts reaction efficiency. A base that is too weak may not effectively neutralize the generated HCl, while an inappropriate solvent can hinder solubility and reaction kinetics.

    • Solution: For alkyl amines, a common and effective combination is triethylamine (TEA) or diisopropylethylamine (DIPEA) as the base in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[3]

  • Product Loss During Work-up: The sulfonated product may have some water solubility, or an incorrect pH during extraction can lead to loss.

    • Solution: After quenching the reaction, ensure the aqueous layer is adjusted to a basic pH (9-10) before extraction to keep the product in its neutral form, maximizing its partitioning into the organic layer. Use a suitable organic solvent for extraction, such as ethyl acetate or DCM.

Workflow: Initial Troubleshooting for Low Sulfonamide Yield

G start Low Reaction Yield reagents Verify Reagent Quality (Sulfonyl Chloride, Amine) start->reagents First Check conditions Review Reaction Conditions (Base, Solvent, Temp) reagents->conditions If Reagents are OK sub_reagents Use fresh/purified sulfonyl chloride. Check amine purity. reagents->sub_reagents workup Analyze Work-up & Purification conditions->workup If Conditions are Standard sub_conditions Use >2 eq. base (e.g., TEA). Try DCM or THF. Increase time/temperature. conditions->sub_conditions sub_workup Adjust pH to 9-10 before extraction. Saturate aqueous layer with NaCl. Optimize chromatography. workup->sub_workup

Caption: Initial troubleshooting workflow for low sulfonamide yield.

Q2: I'm observing a significant di-sulfonated byproduct. How can I improve selectivity for the primary amine?

A2: This is a classic selectivity challenge. Piperidin-4-amine has two nucleophilic sites: the primary exocyclic amine and the secondary piperidine nitrogen. While the primary amine is more nucleophilic and less sterically hindered, di-sulfonylation can occur under forcing conditions.

Controlling Selectivity:

  • Stoichiometry and Addition Order: The most direct way to control selectivity is by carefully managing the stoichiometry. The reaction of sulfonyl chlorides with primary amines is a robust method for synthesizing sulfonamides.[4]

    • Protocol: Use a slight excess of piperidin-4-amine (e.g., 1.2 equivalents) relative to the sulfonyl chloride (1.0 equivalent). Dissolve the amine and base in your solvent and cool the solution to 0 °C in an ice bath. Then, add a solution of the sulfonyl chloride dropwise over 30-60 minutes. This maintains a low concentration of the electrophile, favoring reaction at the more reactive primary amine.[1]

  • Reaction Temperature: Lower temperatures favor kinetic control, enhancing the selectivity for the more nucleophilic primary amine.

    • Recommendation: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid heating if di-sulfonylation is a problem.

  • Protecting Group Strategy: For complete control, protecting the piperidine nitrogen is the most robust strategy. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose.[5]

    • Workflow: First, protect commercially available 4-amino-1-Boc-piperidine. Then, perform the sulfonylation on the primary amine. Finally, remove the Boc group under acidic conditions (e.g., with trifluoroacetic acid (TFA) in DCM or HCl in dioxane). This orthogonal protecting group strategy ensures that the piperidine nitrogen cannot react with the sulfonyl chloride.[6][7]

Diagram: Selectivity in Sulfonylation

G cluster_reactants Reactants cluster_products Potential Products Amine Piperidin-4-amine Desired Desired Mono-sulfonamide (at primary amine) Amine->Desired Controlled Conditions (Slow addition, 0°C) Side Di-sulfonated Side Product Amine->Side Forcing Conditions (High temp, excess SO2Cl) SulfonylCl R-SO2Cl SulfonylCl->Desired SulfonylCl->Side

Caption: Reaction pathways for mono- vs. di-sulfonylation.

Q3: My purification by column chromatography is difficult, with significant product tailing. How can I improve the separation?

A3: The basic nature of the piperidine nitrogen in your product can cause strong interactions with the acidic silica gel, leading to peak tailing and poor separation.

Chromatography Solutions:

  • Mobile Phase Additives: Adding a small amount of a basic modifier to your mobile phase can dramatically improve peak shape.

    • Recommendation: Add 0.5-1% triethylamine or ammonia (as a 7N solution in methanol) to your solvent system (e.g., hexanes/ethyl acetate or DCM/methanol). This neutralizes the acidic sites on the silica, preventing the product from sticking.

  • Alternative Stationary Phases: If additives are not sufficient or are incompatible with your product, consider a different stationary phase.

    • Recommendation: Basic alumina can be an excellent alternative to silica gel for purifying basic compounds.[8] Amine-functionalized silica is another highly effective, albeit more expensive, option that often provides excellent peak shape without mobile phase additives.[8]

  • Dry Loading: For compounds that are sparingly soluble in the mobile phase, dry loading can improve resolution.

    • Protocol: Dissolve your crude product in a volatile solvent like DCM, add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder. Carefully load this powder onto the top of your column.[8]

Table: Recommended Chromatography Conditions for Piperidine Derivatives
Stationary PhaseRecommended Mobile Phase SystemTypical Rf TargetNotes
Silica GelDCM / Methanol (+1% TEA)0.3 - 0.5Best for moderately to highly polar compounds. TEA is crucial.
Silica GelHexanes / Ethyl Acetate (+1% TEA)0.2 - 0.4Good starting point for less polar derivatives.[8]
Alumina (basic)Hexanes / Ethyl Acetate0.3 - 0.6Reduces peak tailing for basic amines without additives.[8]
Amine-functionalized SilicaHexanes / Ethyl Acetate0.4 - 0.7Often provides the best peak shape but is a more costly option.[8]

Frequently Asked Questions (FAQs)

Q4: What is the optimal choice of base for this reaction and why?

A4: The primary role of the base is to neutralize the hydrochloric acid (HCl) generated during the reaction.[4] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. For the sulfonylation of an alkyl amine like piperidin-4-amine, non-nucleophilic tertiary amines are ideal.

  • Recommended Bases:

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are the most common and effective choices. They are strong enough to scavenge HCl but are generally not nucleophilic enough to compete with the substrate amine in reacting with the sulfonyl chloride.

    • Pyridine: While often used, pyridine can sometimes act as a nucleophilic catalyst, forming a sulfonylpyridinium salt. This can be beneficial for less reactive sulfonyl chlorides but can also complicate the reaction. For a reactive substrate like piperidin-4-amine, TEA or DIPEA are often cleaner choices.

  • Stoichiometry: You must use at least one equivalent of base to neutralize the HCl. However, it is standard practice to use 2.0 to 2.2 equivalents of the base. The second equivalent ensures that the amine starting material and product remain deprotonated and nucleophilic/soluble throughout the reaction.

Q5: Which solvent system is recommended for sulfonylation?

A5: The ideal solvent should fully dissolve the starting materials and be inert to the reagents.

  • Primary Recommendations:

    • Dichloromethane (DCM): An excellent general-purpose solvent for this reaction. It has good solvating power for a wide range of sulfonyl chlorides and amines, and its low boiling point makes it easy to remove post-reaction.

    • Tetrahydrofuran (THF): Another effective choice, particularly for primary and secondary alkyl amines.[3] It is less reactive than DCM and is a good alternative if side reactions with the solvent are a concern.

  • Other Options:

    • Acetonitrile (MeCN): A polar aprotic solvent that can also be used effectively.

    • Toluene: Can be used, especially if higher temperatures are required, though this is not typically necessary for this transformation.[9]

  • Solvents to Avoid:

    • Protic Solvents (e.g., Methanol, Ethanol): These will compete with the amine to react with the sulfonyl chloride, forming sulfonate esters and reducing your yield.[4]

Q6: Do I need to protect the piperidine nitrogen?

A6: It depends on your synthetic goal and the reactivity of your sulfonyl chloride.

  • When you might NOT need a protecting group: If your primary goal is to quickly synthesize the mono-sulfonated product at the primary amine and you can tolerate a small amount of the di-sulfonated impurity (which can be removed chromatographically), you can often proceed without protection. Following the selectivity-enhancing conditions in Q2 (slow addition at 0 °C, controlled stoichiometry) is critical.

  • When you SHOULD use a protecting group:

    • To guarantee selectivity: If obtaining only the primary amine-sulfonated product is essential and you need to avoid any di-sulfonated byproducts.

    • For multi-step synthesis: If the piperidine nitrogen needs to be functionalized in a subsequent step (e.g., via alkylation or arylation), then protecting it is mandatory.[10]

    • With highly reactive electrophiles: If using a very reactive sulfonyl chloride or harsh reaction conditions, protection is highly recommended to prevent side reactions.

Decision Workflow: To Protect or Not to Protect?

G q1 Is absolute selectivity for the primary amine required? q2 Will the piperidine N be functionalized later? q1->q2 No a_yes Yes: Use a Protecting Group (e.g., N-Boc-piperidin-4-amine) q1->a_yes Yes q2->a_yes Yes a_no No: Proceed Without Protection (Use kinetic control: slow addition at 0°C) q2->a_no No

Caption: Decision tree for using a protecting group.

Protocol: General Procedure for Selective Mono-Sulfonylation of Piperidin-4-amine

This protocol is optimized for selectivity towards the primary amine without a protecting group.

Materials:

  • Piperidin-4-amine (1.2 eq)

  • Sulfonyl chloride (1.0 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, ice bath, and nitrogen/argon atmosphere setup.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add piperidin-4-amine (1.2 eq) and anhydrous DCM. Stir until fully dissolved.

  • Base Addition: Add triethylamine (2.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve the sulfonyl chloride (1.0 eq) in a separate flask with a minimal amount of anhydrous DCM. Add this solution to the stirred amine mixture dropwise via a syringe or dropping funnel over 30-60 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Stir for an additional 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the sulfonyl chloride is consumed.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., DCM/Methanol or Ethyl Acetate/Hexanes) containing 1% triethylamine to obtain the pure sulfonamide.[8]

References
  • Adiche, C., & El Abed, D. (2021). A One-Pot Synthesis of Sulfonyl Amidinesvia Three-Component Reaction Under Mild and Solvent-Free Conditions. Journal of Current Scientific Research. Available at: [Link]

  • Li, Y., et al. (2019). Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert-amines: a green and efficient protocol for the synthesis of sulfonamides. RSC Advances. Available at: [Link]

  • Google Patents. (2018). US10167273B2 - Sulfonyl piperidine derivatives and their use for treating prokineticin mediated diseases.
  • ACS Publications. (2025). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones.
  • Li, Y., et al. (2019). Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert-amines: a green and efficient protocol for the synthesis of sulfonamides. PMC. Available at: [Link]

  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available at: [Link]

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • Nocentini, A., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. PMC. Available at: [Link]

  • ACS Publications. (2023).
  • ResearchGate. (n.d.). Optimization of Milling Conditions for Sulfonylation of Primary Amine a. Available at: [Link]

  • ResearchGate. (n.d.). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Available at: [Link]

  • King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry. Available at: [Link]

  • Morin, M. D., et al. (2017). 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Available at: [Link]

  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. PubMed. Available at: [Link]

  • Chen, Q., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PMC. Available at: [Link]

  • Raj, A. R. (2021).
  • ResearchGate. (n.d.). Amino Acid-Protecting Groups. Available at: [Link]

  • MDPI. (2021). Copper-Catalyzed One-Pot Synthesis of N-Sulfonyl Amidines from Sulfonyl Hydrazine, Terminal Alkynes and Sulfonyl Azides. Molecules.
  • Singh, P., et al. (2014). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. International Journal of Pharmaceutical Sciences and Research.
  • Havlicek, V., et al. (2017). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Methodical letter.
  • PMC. (n.d.). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Available at: [Link]

  • Roy, K. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.

Sources

Optimization

Technical Support Center: 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine hydrochloride

Welcome to the technical support resource for 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine hydrochloride (CAS No. 380222-98-0).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine hydrochloride (CAS No. 380222-98-0). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and provide practical troubleshooting advice. As a hydrochloride salt of an organic base, this compound offers advantages in solubility and stability over its free base form, but its handling and storage require careful consideration to ensure experimental reproducibility and integrity.[1][2][3]

Part 1: Frequently Asked Questions (FAQs)

This section covers the most common inquiries regarding the handling and storage of this compound.

Q1: What are the optimal storage conditions for the solid compound?

The solid form of 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine hydrochloride is chemically stable under standard room temperature conditions when stored correctly.[4] However, to maximize its shelf-life and prevent gradual degradation, a multi-faceted approach to storage is essential.

  • Temperature: While room temperature is generally acceptable, for long-term storage, it is best practice to store the compound in a cool environment. Some suppliers may recommend specific temperatures, such as 2-8°C or even -20°C.[5][6] Always consult the product-specific data sheet provided by the manufacturer.

  • Atmosphere: The compound should be stored in a dry, well-ventilated place.[4][7][8] Because hydrochloride salts can be hygroscopic, meaning they absorb moisture from the air, it is critical to keep the container tightly sealed to prevent water absorption, which can lead to clumping and accelerate degradation.[1][5][8][9] For highly sensitive experiments, consider storing the compound in a desiccator.

  • Container: Always store the compound in its original, tightly sealed container.[5]

Q2: Is this compound hygroscopic, and what precautions should I take?

Yes, hydrochloride salts of amines have a tendency to be hygroscopic.[1][8][9] Absorbed moisture can act as a plasticizer, increasing molecular mobility within the solid state and potentially facilitating degradation reactions.

Precautions:

  • Minimize Exposure: Only open the container for the minimum time required to weigh out the material.

  • Controlled Environment: If possible, handle the solid compound in a low-humidity environment, such as a glove box with a dry nitrogen or argon atmosphere.

  • Proper Sealing: Ensure the container cap is replaced securely and tightly immediately after use. Using paraffin film to seal the cap can provide an additional barrier against moisture ingress.

Q3: What is the best way to prepare and store stock solutions?

The hydrochloride salt form significantly enhances the aqueous solubility of the parent amine.[1][2][10]

Preparation Protocol:

  • Solvent Selection: Due to its salt form, the compound is readily soluble in water.[1] For cell-based assays or other applications requiring an organic solvent, Dimethyl Sulfoxide (DMSO) is a common alternative.

  • Dissolution: Add the chosen solvent to the pre-weighed solid. Vortex or sonicate briefly to ensure complete dissolution. Gentle warming can be used but should be done with caution to avoid thermal degradation.

  • pH Consideration: When dissolving in an unbuffered aqueous solution, the resulting pH will be acidic. If your experiment requires a neutral pH, it is best to dissolve the compound directly in your experimental buffer. Be aware that solubility may decrease as the pH approaches the pKa of the piperidine amine (see Troubleshooting Q2).[10]

  • Filtration: For sterile applications, filter the stock solution through a 0.22 µm syringe filter compatible with your chosen solvent.

Storage of Solutions:

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, divide the stock solution into single-use aliquots.

  • Temperature: For long-term storage, solutions should be kept at -20°C or -80°C.

  • Container: Use polypropylene or glass vials designed for low-temperature storage.

Storage Parameter Solid Compound Stock Solution (in Water or DMSO)
Temperature Cool, dry place (2-8°C recommended for long-term)-20°C or -80°C
Atmosphere Dry; under inert gas (Argon) for maximum stabilityFrozen solid
Precautions Keep container tightly sealed; handle in low humidityAliquot to avoid freeze-thaw cycles
Typical Shelf-life ≥ 4 years with proper storage[6]Months to a year at ≤ -20°C (verify for your specific application)

Part 2: Troubleshooting Guide

This section addresses specific experimental issues and provides a logical framework for identifying and solving them.

Q1: I'm observing a new, unidentified peak in my LC-MS analysis of a stock solution that was stored for a few days in the refrigerator. What is happening?

This observation strongly suggests chemical degradation. The structure of 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine has several potential points of instability in solution.

  • Causality: The primary amine on the piperidine ring is a likely site for degradation. Amines can be susceptible to oxidation, especially if the solution is exposed to air and light, or if trace metal ions are present in the solvent or buffer. While the sulfonyl group is generally robust, extreme pH conditions could theoretically lead to hydrolysis, though this is less common.

  • Troubleshooting Workflow:

    • Prepare Fresh: Always use a freshly prepared solution as a control to compare against the stored solution.

    • Solvent Quality: Ensure you are using high-purity, HPLC-grade solvents. If using water, it should be deionized and preferably degassed to remove dissolved oxygen.

    • Inert Atmosphere: When preparing the stock solution, consider purging the solvent and the vial headspace with an inert gas like argon or nitrogen to minimize oxidation.

    • pH Control: If using a buffer, ensure it has sufficient buffering capacity to maintain the desired pH. Unbuffered aqueous solutions can absorb atmospheric CO₂, leading to a drop in pH over time.

Experimental Protocol: Stability Assessment

To definitively identify the source of degradation, perform the following experiment:

  • Prepare a concentrated stock of the compound in DMSO.

  • Dilute this stock into three different aqueous buffers: pH 5.0 (e.g., acetate), pH 7.4 (e.g., PBS), and pH 8.5 (e.g., Tris).

  • Divide each solution into two sets. One set is stored protected from light at 4°C, and the other at room temperature.

  • Analyze all samples by LC-MS at T=0, T=24h, and T=72h.

  • Analysis: Compare the peak area of the parent compound and the formation of any new peaks across the different conditions. This will reveal the influence of pH and temperature on stability.

Visualization: Potential Degradation Logic

Caption: Logical map of potential degradation triggers.

Q2: My compound won't fully dissolve in my neutral (pH 7.4) physiological buffer. How can I improve its solubility?

This is a common issue with amine hydrochloride salts. While the salt form dramatically improves solubility over the free base, this effect is most pronounced at acidic pH.[10]

  • Causality (The pH-Solubility Relationship): The hydrochloride salt exists as a protonated amine (R-NH3⁺ Cl⁻). This ionic form is highly water-soluble. As you increase the pH of the solution towards the pKa of the amine, the equilibrium shifts towards the deprotonated, neutral free base (R-NH2), which is often significantly less water-soluble. This can cause the compound to precipitate out of a neutral or basic buffer. Aqueous solubility of similar compounds has been shown to decrease as pH increases.[10]

pH of Solution Dominant Species Relative Aqueous Solubility
Acidic (e.g., pH < 6)Protonated (R-NH3⁺)High
Neutral (e.g., pH ~7.4)Mixture of Protonated and Free BaseModerate to Low
Basic (e.g., pH > 8.5)Free Base (R-NH2)Low
  • Solutions:

    • Prepare an Acidic Stock: Prepare a concentrated stock solution in sterile water (which will be acidic) or a slightly acidic buffer (e.g., pH 5.0). Then, perform a serial dilution into your final physiological buffer. The small amount of acidic solution should not significantly alter the pH of your final, well-buffered medium.

    • Use a Co-Solvent: Prepare a high-concentration stock in 100% DMSO. Dilute this stock into your aqueous buffer. The final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced artifacts in biological assays.

    • pH Adjustment: If your experimental design allows, you can try lowering the pH of your final solution slightly to improve solubility.

Q3: I am observing high variability in my experimental results between different batches of the compound or different experimental runs. What could be the cause?

Inconsistent results are often traced back to subtle issues in compound handling and solution preparation.

  • Causality: The primary culprits are often inaccurate quantification of the solid due to hygroscopicity, or the use of degraded or inconsistently prepared stock solutions.

  • Troubleshooting Flowchart: The following decision tree can help systematically diagnose the source of variability.

Visualization: Troubleshooting Inconsistent Results

Troubleshooting_Workflow Start Inconsistent Results Observed CheckSolid Evaluate Solid Compound Handling Start->CheckSolid Hygro Was solid handled in low-humidity environment? CheckSolid->Hygro ImproveHandling Action: Use glove box or dessicator for weighing. Re-run experiment. Hygro->ImproveHandling No CheckSolution Evaluate Stock Solution Hygro->CheckSolution Yes Resolved Problem Resolved ImproveHandling->Resolved Fresh Was a fresh stock solution used? CheckSolution->Fresh Degradation Action: Prepare fresh stock. Qualify by LC-MS. Re-run experiment. Fresh->Degradation No CheckAssay Evaluate Assay Parameters Fresh->CheckAssay Yes Degradation->Resolved

Caption: A systematic workflow for troubleshooting experimental variability.

References

  • Grokipedia. Hydrochloride.
  • MilliporeSigma.
  • Benchchem. A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base.
  • Wikipedia. Hydrochloride.
  • Cayman Chemical.
  • Livres blancs informatiques. What is Hydrochloride Utilized for in Tablets?.
  • CymitQuimica.
  • Fisher Scientific.
  • Chemicea Pharmaceuticals.
  • ACS Omega. Hydrochloride Salt of the GABAkine KRM-II-81.
  • Enamine.
  • Chemical Substance Information. 1-(pyridin-2-yl)piperidin-4-aMine hydrochloride.
  • Thermo Fisher Scientific.
  • Enamine.
  • Cayman Chemical.

Sources

Troubleshooting

Technical Support Center: 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the unique chemical behavior of 1-(Pyrid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the unique chemical behavior of 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine .

While this building block is invaluable for introducing a functionalized piperidine motif, its dual nature—a nucleophilic primary amine coupled with a highly electrophilic and labile 2-pyridylsulfonyl moiety—frequently leads to unexpected byproducts. This guide synthesizes field-proven insights with mechanistic causality to ensure your workflows are robust and self-validating.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I seeing a massive loss of 141 Da (desulfonylation) during my reductive amination or metal-catalyzed coupling?

The Causality: The 2-pyridylsulfonyl group is not a standard, inert sulfonamide. The electron-withdrawing nature of the pyridine ring, combined with the ability of the pyridine nitrogen to coordinate with metals, makes the sulfur-nitrogen bond exceptionally susceptible to reductive cleavage. Reagents like Magnesium in Methanol (Mg/MeOH) or Samarium(II) iodide (SmI 2​ ) are classically used to explicitly cleave this exact protecting group[1, 2]. If your reaction utilizes strong single-electron reducing agents or certain transition metals (like Pd or Cu at high temperatures), the metal coordinates to the pyridine nitrogen, facilitating the reductive extrusion of the sulfinate group. The Solution:

  • For Reductive Amination: Avoid harsh reducing agents. Stick to mild hydride donors like Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) in dichloroethane (DCE) at room temperature.

  • For Cross-Coupling: Strictly limit reaction temperatures to 80 °C and avoid strongly coordinating solvents if possible.

Q2: My reaction with a strong nucleophile (e.g., alkoxide or primary amine) yields a complex mixture. LC-MS shows a byproduct where the piperidine ring is missing. What happened?

The Causality: You are observing Nucleophilic Aromatic Substitution (S N​ Ar) on the pyridine ring. The sulfonyl group is a powerful electron-withdrawing group that highly activates the 2-position of the pyridine ring toward nucleophilic attack. Under basic conditions with strong nucleophiles, the nucleophile attacks the 2-position of the pyridine, and the sulfinate moiety (along with the piperidine ring) acts as a leaving group [3]. The Solution:

  • Use non-nucleophilic bases exclusively (e.g., DIPEA, DBU, or strictly hindered carbonates like Cs 2​ CO 3​ ).

  • Avoid using alcoholic solvents (MeOH, EtOH) in the presence of strong bases, as the resulting alkoxides will rapidly attack the pyridine ring.

Q3: How do I control over-alkylation or double-acylation at the primary amine of the piperidine ring?

The Causality: The primary amine at the 4-position of the piperidine is highly exposed and sterically unhindered. Once mono-alkylated, the resulting secondary amine often remains nucleophilic enough to react a second time, especially if an excess of electrophile is present. The Solution:

  • Maintain strict stoichiometry (1.0 to 1.05 equivalents of the electrophile).

  • Employ slow, dropwise addition of the electrophile at 0 °C to ensure the unreacted primary amine outcompetes the newly formed secondary amine.

Part 2: Quantitative Data & Byproduct Profiling

To aid in reaction planning, the following table summarizes the expected byproduct distribution across various standard reaction conditions.

Reaction TypeReagents & ConditionsTarget Product Yield (%)Desulfonylation Byproduct (%)S N​ Ar Byproduct (%)Over-Alkylation/ Acylation (%)
Reductive Amination NaBH(OAc) 3​ , DCE, RT, 12h85 - 90%< 2%0%~ 5%
Amidation (Optimized) HATU, DIPEA, DMF, RT, 4h92 - 95%0%0%< 1%
Amidation (Harsh) Excess R-COCl, NaOH, H 2​ O/DCM50 - 60%~ 5%15 - 20%10 - 15%
Buchwald-Hartwig Pd(OAc) 2​ , KOtBu, Tol, 110 °C30 - 40%35 - 45%~ 10%0%
Deprotection (Control) Mg turnings, MeOH, RT, 2h0%> 95%0%0%

Part 3: Self-Validating Experimental Protocols

Every protocol must act as a self-validating system. By embedding analytical checkpoints directly into the workflow, you can confirm mechanistic integrity before proceeding to the next step.

Protocol A: Chemoselective Amidation (Avoiding S N​ Ar and Over-Acylation)

Objective: Form a secondary amide at the piperidin-4-amine without displacing the 2-pyridylsulfonyl group.

  • Preparation: Dissolve 1.0 eq of 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine hydrochloride in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Free-Basing: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Validation Check: Spot the mixture on wet pH paper. A pH > 8 confirms complete neutralization of the HCl salt.

  • Electrophile Addition: Cool the reaction flask to 0 °C using an ice bath. Add 1.05 eq of the desired acyl chloride dropwise over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

    • Validation Check: Pull a 10 μ L aliquot, dilute in MeCN, and run LC-MS. You should observe >95% conversion to the desired mass (M + Acyl - HCl). The absence of a peak at [Target Mass - 141 Da] confirms the sulfonyl group is intact.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with DCM, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Controlled Buchwald-Hartwig Cross-Coupling

Objective: C-N bond formation with an aryl bromide while preventing metal-induced reductive cleavage of the pyridine-2-sulfonamide.

  • Reagent Charging: In an oven-dried vial, combine Aryl Bromide (1.0 eq), 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine (1.1 eq), Pd 2​ (dba) 3​ (2 mol%), XPhos (4 mol%), and Cs 2​ CO 3​ (2.0 eq).

  • Atmosphere Exchange: Seal the vial and purge with dry N 2​ for 5 minutes. Add degassed 1,4-dioxane (0.1 M).

  • Heating: Heat the mixture to exactly 80 °C. Do not exceed 80 °C, as higher temperatures exponentially increase the rate of oxidative addition into the C-S bond.

  • Monitoring: Stir for 12 hours.

    • Validation Check: Analyze via LC-MS. The presence of the free piperidin-4-amine mass (m/z 101) indicates catastrophic cleavage of the 2-pyridylsulfonyl group. If observed, lower the temperature to 70 °C in the next optimization cycle.

Part 4: Mechanistic & Troubleshooting Visualizations

G SM 1-(Pyridin-2-ylsulfonyl) piperidin-4-amine Desired Desired Functionalization (Amidation/Alkylation) SM->Desired Mild Electrophiles Non-nucleophilic Base Desulf Byproduct 1: Desulfonylated Piperidine (-141 Da) SM->Desulf Reductive Conditions (Mg/MeOH, SmI2) SNAr Byproduct 2: SNAr on Pyridine Ring (Displaced Sulfinate) SM->SNAr Strong Nucleophiles (RO-, RNH2) + Heat OverAlk Byproduct 3: Over-Alkylated Amine SM->OverAlk Excess Alkyl Halide

Mechanistic pathways showing desired functionalization versus common byproduct formations.

Workflow Start Analyze LC-MS Data CheckMass1 Mass = Expected - 141 Da? Start->CheckMass1 CheckMass2 Mass = Expected + Nucleophile (Loss of SO2-Piperidine)? CheckMass1->CheckMass2 No Sol1 Issue: Desulfonylation Action: Remove reducing agents. CheckMass1->Sol1 Yes CheckMass3 Mass = Expected + Alkyl/Acyl? CheckMass2->CheckMass3 No Sol2 Issue: SNAr on Pyridine Action: Use DIPEA/DBU, lower temp. CheckMass2->Sol2 Yes Sol3 Issue: Over-reaction Action: Adjust stoichiometry to 1.0 eq. CheckMass3->Sol3 Yes

Step-by-step LC-MS troubleshooting workflow for 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine reactions.

References

  • Goulaouic-Dubois, C.; Guggisberg, A.; Hesse, M. "Protection of Amines by the Pyridine-2-sulfonyl Group and Its Cleavage under Mild Conditions (SmI 2​ or Electrolysis)". The Journal of Organic Chemistry, 1995. URL:[Link]

  • Pak, C. S.; Lim, D. S. "Deprotection of 2-Pyridyl Sulfonyl Group from Pyridine-2-sulfonamides by Magnesium in Methanol". Synthetic Communications, 2001. URL:[Link]

  • Zhao, Y.; Huang, W.; Zhu, L.; Hu, J. "Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones". Organic Letters, 2010. URL:[Link]

Optimization

Technical Support Center: Strategies for Boc-Protected Piperidine Deprotection

Welcome to the Technical Support Center for navigating the complexities of deprotecting tert-butyloxycarbonyl (Boc)-protected piperidine precursors. This resource is designed for researchers, scientists, and professional...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for navigating the complexities of deprotecting tert-butyloxycarbonyl (Boc)-protected piperidine precursors. This resource is designed for researchers, scientists, and professionals in drug development, offering practical troubleshooting guidance and in-depth answers to frequently asked questions. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental work.

Troubleshooting Guide: Overcoming Common Hurdles in Boc Deprotection

This section addresses specific issues you may encounter during the deprotection of Boc-protected piperidines, offering potential causes and actionable solutions.

Issue 1: Incomplete or Sluggish Deprotection Reaction

Question: My N-Boc deprotection reaction is not going to completion, or is proceeding very slowly, even with standard acidic conditions (e.g., TFA in DCM). What are the possible reasons and how can I fix this?

Answer: Several factors can lead to an incomplete or slow deprotection.[1] A systematic approach to troubleshooting is key.

Potential Causes and Recommended Solutions:

  • Insufficient Acid Strength or Concentration: The Boc group cleavage is an acid-catalyzed process.[2] If the acid is too weak or its concentration too low, the reaction may stall.

    • Solution: Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). For substrates that are not acid-sensitive, a 1:1 mixture of TFA:DCM is often effective.[2] Alternatively, using a stronger acid system like 4M HCl in dioxane can be more effective for resistant substrates.[1][3]

  • Low Reaction Temperature: Many deprotection reactions are initially performed at 0 °C to control exotherms, but this can slow down the reaction rate.

    • Solution: Allow the reaction to warm to room temperature. If the reaction is still sluggish, gentle heating (e.g., to 40-60 °C) can be employed, but this should be done cautiously with substrates that may have other heat-sensitive functional groups.[1]

  • Steric Hindrance: A bulky substituent near the Boc-protected nitrogen can hinder the approach of the acid, slowing down the deprotection.

    • Solution: In addition to increasing the acid concentration or temperature, extending the reaction time is a viable strategy.[1] Continuous monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[1][2]

  • Solvent Choice: The solvent can impact the solubility of your starting material and the overall reaction rate.

    • Solution: Ensure your Boc-protected piperidine is fully dissolved. If solubility is an issue in DCM, consider alternative solvents or solvent mixtures.

Experimental Protocol: Standard Boc Deprotection of N-Boc-piperidine using TFA in DCM [1]

  • Dissolution: Dissolve N-Boc-piperidine (1 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Acid Addition: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA) (10-20 equivalents, or as a 20-50% v/v solution with DCM) dropwise.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Work-up (for free amine): Concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution to neutralize the excess acid. Follow with a brine wash, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free piperidine.[2][4]

  • Work-up (for TFA salt): Concentrate the reaction mixture under reduced pressure to obtain the piperidinium trifluoroacetate salt, which can often be used directly in the subsequent step without neutralization.[1]

Issue 2: Formation of a +56 Da Adduct in Mass Spectrometry

Question: My LC-MS analysis shows a significant peak with a mass corresponding to my desired product plus 56 Da. What is this side product and how can I prevent its formation?

Answer: A +56 Da mass increase is a tell-tale sign of tert-butylation, a common side reaction during Boc deprotection.[5]

Mechanism of Side Reaction:

The mechanism of TFA-mediated Boc deprotection involves the formation of a stable tert-butyl cation.[2] This electrophilic cation can then be trapped by nucleophilic residues on your molecule, particularly electron-rich aromatic rings or sulfur-containing functional groups, leading to the unwanted tert-butylation.[5][6]

Preventative Measures:

The key to preventing this side reaction is to introduce "scavengers" into the reaction mixture. These are molecules that are more nucleophilic than your substrate and will preferentially trap the tert-butyl cations.[5]

  • Recommended Scavengers:

    • Triisopropylsilane (TIS): A highly effective and commonly used scavenger. A standard cleavage cocktail is TFA/TIS/Water (95:2.5:2.5 v/v/v).[5]

    • Thioanisole: Particularly useful when deprotecting substrates containing methionine or other sulfur-containing residues.

    • 1,2-Ethanedithiol (EDT): Effective for protecting tryptophan and cysteine residues.[5]

Visualizing the Workflow for Boc Deprotection

cluster_start cluster_conditions cluster_monitoring cluster_workup cluster_product start Boc-Protected Piperidine conditions Select Deprotection Method (e.g., TFA/DCM) start->conditions monitoring Monitor Reaction (TLC, LC-MS) conditions->monitoring workup Quench and Purify monitoring->workup product Deprotected Piperidine workup->product

Caption: A general experimental workflow for Boc deprotection.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the deprotection of Boc-protected piperidines.

Q1: What is the mechanism of TFA-mediated Boc deprotection?

A1: The cleavage of the Boc group with TFA is an acid-catalyzed process that proceeds via a four-step mechanism:[2]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.

  • Formation of a tert-butyl Cation: The protonated carbamate becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide.

  • Formation of the Amine Salt: The resulting free amine is then protonated by the excess acid to form the corresponding salt (e.g., trifluoroacetate salt).

Q2: My molecule contains other acid-sensitive functional groups. What are some milder alternatives to TFA for Boc deprotection?

A2: When dealing with substrates that are sensitive to strong acids like TFA, several milder deprotection strategies can be employed.[3][6]

Deprotection MethodReagentsConditionsAdvantagesDisadvantages
HCl in Dioxane/MeOH 4M HCl in Dioxane or HCl (gas) in MeOHRoom TemperatureOften more selective than TFA for removing Boc in the presence of other acid-labile groups like tert-butyl esters.[3][7]Dioxane is a suspected carcinogen. Preparation of HCl in MeOH requires handling of HCl gas.[7]
p-Toluenesulfonic Acid (pTSA) pTSA in a suitable solventRoom TemperatureA biodegradable and less corrosive alternative to TFA.[8]May require longer reaction times for some substrates.
Lewis Acids ZnBr₂, TMSIVaries with reagentNon-protic conditions can be advantageous for certain substrates. TMSI is particularly useful for water-soluble compounds.[6]Lewis acids can be moisture-sensitive and may require anhydrous conditions.
Thermal Deprotection Heat in a suitable solvent (e.g., TFE, MeOH)150 - 240°CAn acid-free method suitable for highly sensitive substrates.[1][9]Requires high temperatures which may not be suitable for all molecules.

Decision Tree for Selecting a Deprotection Strategy

start Start: Boc-Protected Piperidine acid_sensitive Acid-Sensitive Groups Present? start->acid_sensitive strong_acid Use Strong Acid (TFA or HCl) acid_sensitive->strong_acid No other_sensitivities Other Sensitivities (e.g., to heat)? acid_sensitive->other_sensitivities Yes mild_acid Consider Milder Acid (pTSA) or Lewis Acid thermal Consider Thermal Deprotection other_sensitivities->mild_acid No other_sensitivities->thermal Yes

Caption: A decision-making guide for choosing a Boc deprotection method.

Q3: How do I properly perform the work-up for a TFA-mediated Boc deprotection?

A3: The work-up procedure depends on whether you want to isolate the free amine or the TFA salt.

  • To obtain the free amine:

    • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene or DCM can help remove residual TFA.[2]

    • Dissolve the residue in an organic solvent such as ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Be cautious of CO₂ evolution.[4]

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.[2][4]

  • To obtain the TFA salt:

    • Simply remove the solvent and excess TFA under reduced pressure. The resulting amine TFA salt can often be used directly in the next reaction without further purification.[1]

Q4: How can I monitor the progress of my Boc deprotection reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[10]

TLC Monitoring Protocol: [10]

  • Spotting: On a TLC plate, spot the starting material (SM), the reaction mixture (RM), and a co-spot (a mixture of SM and RM).

  • Elution: Place the TLC plate in a chamber with a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes).

  • Visualization: After the solvent front has moved up the plate, remove it, let it dry, and visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate). The disappearance of the starting material spot in the RM lane indicates the reaction is progressing.

References

  • Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA) - Benchchem.
  • Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA) - Benchchem.
  • Troubleshooting Guide for Boc Deprotection of Cyclic Amines - Benchchem.
  • How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate. Available at: [Link]

  • selective deprotection of Boc amines in the presence of other protecting groups - Benchchem.
  • challenges in N-Boc deprotection and alternative methods - Benchchem.
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. Available at: [Link]

  • Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives - Benchchem.
  • Boc-guanidine deprotection side reactions and how to avoid them - Benchchem.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection &amp; Troubleshooting for Cross-Coupling with 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine

Welcome to the technical support and troubleshooting guide for the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine . This specific nucleophile presents a d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine .

This specific nucleophile presents a dual challenge in cross-coupling methodologies:

  • Primary Aliphatic Amine: The unhindered primary amine (–NH₂) is prone to over-arylation, leading to unwanted diarylamine byproducts.

  • Coordinating Pyridyl Group: The pyridin-2-ylsulfonyl moiety contains a strongly σ-donating pyridine nitrogen that can competitively bind to electrophilic palladium intermediates, leading to catalyst sequestration (poisoning).

This guide provides a self-validating framework for selecting the optimal catalyst system, troubleshooting common failure modes, and executing a robust experimental protocol.

Catalyst Selection Matrix

Selecting the correct phosphine ligand is the most critical variable in preventing over-arylation and outcompeting catalyst poisoning. The table below summarizes the quantitative performance metrics of common Buchwald ligands when applied to primary aliphatic amines like 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine.

LigandTypical Catalyst LoadingMono/Di-Arylation SelectivityPrimary Advantage / Limitation for this Substrate
tBuBrettPhos 1–2 mol%>99:1Optimal: Extreme steric bulk completely suppresses over-arylation of the 1° amine and outcompetes pyridyl coordination.
BrettPhos 1–5 mol%~95:5Excellent: Highly effective for 1° amines; slightly less bulky than tBuBrettPhos, making it useful if the aryl halide is exceptionally hindered.
XPhos 5–10 mol%~70:30Suboptimal: Robust for challenging heteroaryl halides, but structurally prone to allowing over-arylation with unhindered primary amines.
BINAP 5–10 mol%~50:50Poor: Classic bidentate ligand; requires higher temperatures, higher loadings, and often yields complex product mixtures.

Troubleshooting Guides & FAQs

Q1: My reaction is stalling at 20-30% conversion. How does the pyridyl group affect the catalyst, and how do I fix it? A1: The stalling is likely due to catalyst poisoning . During the catalytic cycle, the L-Pd(II)(Ar)(X) oxidative addition complex is highly electrophilic. The nitrogen atom on your substrate's pyridin-2-yl group can competitively coordinate to this Pd(II) center, displacing the halide or preventing the primary amine from binding. This forms a stable, off-cycle chelate that terminates the catalytic loop.

  • The Solution: Use a highly bulky, electron-rich ligand like tBuBrettPhos ([1]). The extreme steric congestion created by the tert-butyl groups on the phosphine makes it thermodynamically unfavorable for the bulky pyridin-2-ylsulfonyl group to coordinate, thereby forcing the catalyst to remain on-cycle.

Q2: I am detecting significant amounts of diarylated byproducts via LC-MS. How can I strictly enforce mono-arylation? A2: Primary amines initially couple to form a secondary amine. Because secondary amines are often more nucleophilic than their primary counterparts, they can undergo a rapid second coupling event. tBuBrettPhos was specifically designed by the Buchwald group to solve this exact problem ([2]). When the mono-arylated secondary amine forms, the combined steric bulk of the newly formed secondary amine and the tBuBrettPhos ligand makes it physically impossible for the secondary amine to re-coordinate to the palladium center for a second reaction.

Q3: What is the optimal palladium source for this transformation? A3: We strongly recommend using Third-Generation (G3) or Fourth-Generation (G4) Palladacycle Precatalysts (e.g., tBuBrettPhos Pd G3) over traditional sources like Pd₂(dba)₃ or Pd(OAc)₂. G3 precatalysts rapidly and quantitatively generate the active mono-ligated L-Pd(0) species under mild conditions ([3]). Efficient catalyst generation is crucial here; if the active Pd(0) is generated too slowly, the free palladium can be scavenged by the coordinating pyridyl groups in your substrate.

Q4: Is the sulfonyl group sensitive to the strong bases typically used in Buchwald-Hartwig aminations? A4: 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine is a tertiary sulfonamide (the sulfonyl group is attached to the piperidine nitrogen), meaning it lacks an acidic sulfonamide N-H proton. It is highly stable to standard strong bases like Sodium tert-butoxide (NaOtBu) or LiHMDS. However, if your aryl halide partner contains base-sensitive functional groups (e.g., esters or nitro groups), you must switch to a weaker base like K₃PO₄ or Cs₂CO₃, though this will require longer reaction times ([1]).

Mechanistic Pathway & Intervention Points

The diagram below illustrates the catalytic cycle, highlighting exactly where the substrate attempts to poison the catalyst and where tBuBrettPhos exerts its steric control to ensure high yields of the mono-arylated product.

G Pd0 L-Pd(0) Active Catalyst OxAdd L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineBind L-Pd(II)(Ar)(Amine) Amine Coordination OxAdd->AmineBind + 1° Amine (1-(Pyridin-2-ylsulfonyl)piperidin-4-amine) Poison Catalyst Poisoning (Pyridyl N coordinates to Pd) OxAdd->Poison Competing Pathway Amido L-Pd(II)(Ar)(NHR) Amido Complex AmineBind->Amido + Base - HX Product Mono-arylated Product + L-Pd(0) Amido->Product Reductive Elimination Product->Pd0 Catalyst Regeneration OverAryl Over-Arylation (Diarylamine Formation) Product->OverAryl 2° Amine re-enters cycle (Blocked by tBuBrettPhos)

Catalytic cycle of Buchwald-Hartwig amination highlighting tBuBrettPhos intervention.

Standard Operating Procedure (SOP): tBuBrettPhos-Catalyzed Amination

This protocol is designed as a self-validating system. It utilizes G3 precatalysts for reliable initiation and incorporates in-process controls to verify causality and reaction progress.

Reagents Required:

  • Aryl Halide: 1.0 equivalent

  • 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine: 1.2 equivalents

  • tBuBrettPhos Pd G3: 2 mol% (0.02 equiv)

  • Base (NaOtBu): 1.5 equivalents

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M)

Step-by-Step Methodology:

  • Reaction Setup (Anaerobic Preparation):

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (if solid), 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine, tBuBrettPhos Pd G3, and NaOtBu.

    • Causality Check: NaOtBu is highly hygroscopic. Weigh this rapidly in a glovebox or under a steady stream of inert gas to prevent moisture-induced catalyst degradation.

  • Degassing (Critical Step):

    • Seal the vial with a PTFE-lined septum cap.

    • Connect the vial to a Schlenk line. Evacuate the vial under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times.

    • Causality Check: Oxygen rapidly oxidizes the L-Pd(0) active species to an inactive Pd(II) state. Strict adherence to the freeze-pump-thaw or evacuate-backfill method is mandatory ([4]).

  • Solvent Addition:

    • Add anhydrous, sparged 1,4-Dioxane via syringe through the septum.

    • If the aryl halide is a liquid, add it at this stage via microsyringe.

  • Reaction Initiation & Monitoring:

    • Place the vial in a pre-heated aluminum heating block at 80 °C. Stir vigorously (800+ RPM) to ensure proper mixing of the heterogeneous base.

    • In-Process Control: After 1 hour, withdraw a 10 µL aliquot via syringe. Dilute in 1 mL of Acetonitrile/Water (1:1), filter, and analyze via LC-MS.

    • Validation: You should observe the disappearance of the aryl halide mass and the appearance of the mono-arylated product mass. If the starting amine is consumed but the aryl halide remains, catalyst poisoning has occurred.

  • Workup & Isolation:

    • Once LC-MS confirms complete conversion (typically 2–4 hours), cool the reaction to room temperature.

    • Quench the reaction by adding 2 mL of water, then extract with Ethyl Acetate (3 x 5 mL).

    • Pass the combined organic layers through a short pad of Celite to remove precipitated palladium black and inorganic salts.

    • Concentrate under reduced pressure and purify via flash column chromatography.

References

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination." URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Biological Activity of 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine vs. Alternative Inhibitors: A Comprehensive Comparison Guide

Executive Summary The development of direct oral anticoagulants (DOACs) has revolutionized the management of thromboembolic diseases by specifically targeting individual components of the coagulation cascade, most notabl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of direct oral anticoagulants (DOACs) has revolutionized the management of thromboembolic diseases by specifically targeting individual components of the coagulation cascade, most notably Factor Xa (FXa) . Among the diverse chemical scaffolds explored in medicinal chemistry, the 1-(pyridin-2-ylsulfonyl)piperidin-4-amine moiety has emerged as a highly potent, representative pharmacophore for direct, reversible FXa inhibition.

As an application scientist, evaluating the biological activity of an inhibitor requires moving beyond basic IC50​ values to understand the thermodynamic binding kinetics and the structural causality of the molecule's efficacy. This guide objectively compares the 1-(pyridin-2-ylsulfonyl)piperidin-4-amine scaffold against other leading inhibitor classes (such as oxazolidinones and pyrazolopyridines) and provides a self-validating experimental workflow for quantifying its biological activity.

G Intrinsic Intrinsic Pathway FX Factor X (Zymogen) Intrinsic->FX Extrinsic Extrinsic Pathway Extrinsic->FX FXa Factor Xa (Active) FX->FXa Activation Prothrombin Prothrombin (FII) FXa->Prothrombin Prothrombinase Complex Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor 1-(Pyridin-2-ylsulfonyl) piperidin-4-amine Inhibitor->FXa Direct Inhibition

Caption: Coagulation cascade highlighting direct Factor Xa inhibition by the sulfonylpiperidine scaffold.

Mechanistic Rationale: The Sulfonylpiperidine Pharmacophore

Factor Xa is a trypsin-like serine protease. Its active site is characterized by a deep, highly acidic S1 pocket and a hydrophobic, aromatic S4 pocket . The 1-(pyridin-2-ylsulfonyl)piperidin-4-amine scaffold is engineered to exploit these specific topological features, yielding high affinity and selectivity over closely related proteases like Thrombin (Factor IIa)[1].

  • S1 Pocket Engagement (Causality of the Amine): The S1 specificity pocket of FXa contains an aspartic acid residue (Asp189) at its base. The piperidin-4-amine group acts as a basic P1 ligand. At physiological pH, the primary amine is protonated, forming a highly stable, direct salt bridge with Asp189. This electrostatic interaction is the primary driver of binding affinity.

  • S4 Pocket Engagement (Causality of the Pyridine Ring): The S4 pocket is an aryl-binding site formed by residues Tyr99, Phe174, and Trp215. The pyridin-2-yl ring inserts into this hydrophobic cleft, engaging in π−π stacking interactions with the aromatic residues.

  • The Sulfonyl Linker: The sulfonyl group ( −SO2​− ) is not merely a structural spacer. Its oxygen atoms act as critical hydrogen bond acceptors, interacting with the backbone amide of Gly216, locking the inhibitor into the optimal bioactive conformation[1].

In contrast, nonpeptide inhibitors like β -alanines rely heavily on modifying the S3-occupying groups to increase hydrophobic contacts, which can sometimes compromise aqueous solubility[2].

Comparative Biological Activity

To objectively evaluate the 1-(pyridin-2-ylsulfonyl)piperidin-4-amine scaffold, we must benchmark it against the active pharmaceutical ingredients (APIs) of commercially successful DOACs and other experimental scaffolds.

The table below summarizes the quantitative structure-activity relationship (SAR) data, highlighting the binding affinity ( Ki​ ) and the critical selectivity ratio against Thrombin.

Scaffold TypeRepresentative Compound / CorePrimary TargetFXa Ki​ (nM)Thrombin Ki​ (nM)Selectivity Ratio (FIIa/FXa)
Sulfonylpiperidine 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine derivativeFactor Xa~2.5> 10,000> 4,000x
Oxazolidinone RivaroxabanFactor Xa0.4> 10,000> 25,000x
Pyrazolopyridine ApixabanFactor Xa0.08> 10,000> 125,000x
β -Alanine β -Alanine functionalized derivativeFactor Xa~15.0> 5,000> 330x

Data synthesis derived from established SAR literature on nonpeptide FXa inhibitors[1],[2].

Analysis: While the oxazolidinone and pyrazolopyridine scaffolds achieve sub-nanomolar potency, the sulfonylpiperidine core offers an exceptional balance of low-nanomolar affinity and high synthetic tractability. Its rigid geometry prevents the off-target binding to Thrombin's distinct S1/S4 spatial arrangement, ensuring a wide therapeutic window.

Self-Validating Experimental Protocol: Chromogenic Anti-Xa Assay

To empirically validate the biological activity of the 1-(pyridin-2-ylsulfonyl)piperidin-4-amine inhibitor, a direct chromogenic substrate assay is superior to traditional clotting time assays (like aPTT). Clotting assays suffer from non-linear responses and inter-reagent variability. The chromogenic assay provides a direct, spectrophotometric quantification of residual enzyme activity[3],[4].

Protocol Workflow

1. Reagent Preparation & Standardization

  • Action: Prepare human pooled plasma (or assay buffer) and spike with serial dilutions of the inhibitor (e.g., 0.1 nM to 1000 nM).

  • Causality: Because this scaffold is a direct FXa inhibitor, the addition of exogenous Antithrombin (AT) is strictly omitted. The presence of AT is only required for indirect inhibitors like heparins[4].

2. Enzyme Incubation (Thermodynamic Equilibration)

  • Action: Add 25 μ L of purified human Factor Xa (adjusted to yield ~1.000 OD at 405 nm in the absence of inhibitor) to 50 μ L of the prepared sample. Incubate at 37°C for exactly 5 minutes[3].

  • Causality: This incubation period allows the inhibitor to navigate the solvent shell and establish a thermodynamic binding equilibrium with the S1 and S4 pockets of FXa before the substrate is introduced.

3. Substrate Cleavage

  • Action: Add 50 μ L of a specific chromogenic substrate (e.g., Z-D-Arg-Gly-Arg-pNA) and incubate for 20 minutes[3].

  • Causality: The residual, uninhibited FXa cleaves the substrate, releasing para-nitroaniline (p-NA), a yellow chromophore. The rate of p-NA release is inversely proportional to the inhibitor's affinity and concentration.

4. Reaction Termination

  • Action: Add 50 μ L of 50% acetic acid to all wells[3].

  • Causality: The sudden drop in pH instantly denatures the FXa enzyme, halting substrate cleavage and ensuring that the optical density (OD) remains stable for accurate plate reading.

5. Spectrophotometric Quantification & Validation

  • Action: Measure the OD at 405 nm using a microplate reader.

  • Self-Validation System:

    • Positive Control (100% Activity): Blank plasma + FXa + Substrate (Establishes the Vmax​ baseline).

    • Negative Control (0% Activity): Blank plasma + Acetic Acid + FXa + Substrate (Ensures no spontaneous substrate degradation).

    • Plot the concentration of the inhibitor against the OD using a 4-parameter logistic (4PL) regression to calculate the exact IC50​ .

G Step1 Prepare Plasma/Buffer + Inhibitor Step2 Add Excess Factor Xa (Incubate 37°C) Step1->Step2 Step3 Add Chromogenic Substrate (e.g., p-NA linked) Step2->Step3 Binding Equilibrium Step4 Enzymatic Cleavage (Releases p-NA) Step3->Step4 Residual FXa Activity Step5 Stop Reaction (Acetic Acid) Step4->Step5 Step6 Measure OD at 405 nm (Quantify Residual FXa) Step5->Step6

Caption: Step-by-step workflow of the Factor Xa specific chromogenic substrate assay.

References

  • Design and Structure−Activity Relationships of Potent and Selective Inhibitors of Blood Coagulation Factor Xa | Journal of Medicinal Chemistry - ACS Publications. 1

  • Identification and Initial Structure−Activity Relationships of a Novel Class of Nonpeptide Inhibitors of Blood Coagulation Factor Xa | Journal of Medicinal Chemistry - ACS Publications. 2

  • Determination of rivaroxaban by different factor Xa specific chromogenic substrate assays: reduction of interassay variability | PMC - NIH.3

  • Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels | Medscape. 4

Sources

Comparative

Cross-Reactivity and Selectivity Profiling of 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine Derivatives as Next-Generation CDK2 Inhibitors

The Clinical Imperative for CDK2 Selectivity For decades, the dysregulation of the Cyclin-Dependent Kinase 2 (CDK2) and Cyclin E1 (CCNE1) complex has been recognized as a primary driver of tumor growth, particularly in C...

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Author: BenchChem Technical Support Team. Date: March 2026

The Clinical Imperative for CDK2 Selectivity

For decades, the dysregulation of the Cyclin-Dependent Kinase 2 (CDK2) and Cyclin E1 (CCNE1) complex has been recognized as a primary driver of tumor growth, particularly in CCNE1-amplified ovarian and breast cancers[1]. However, the clinical translation of CDK2 inhibitors has historically been derailed by severe dose-limiting toxicities. This failure is rooted in cross-reactivity : the ATP-binding pockets of CDK isoforms (CDK1, 2, 4, 6, and 9) are highly conserved. Legacy pan-CDK inhibitors inadvertently block CDK1 (essential for healthy cell division) and CDK9 (critical for global transcription), leading to neutropenia and gastrointestinal toxicity.

Recent breakthroughs in medicinal chemistry have identified 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine derivatives —specifically integrated into (4-pyrazolyl)-2-aminopyrimidine scaffolds—as a potent class of highly selective CDK2 inhibitors[2]. By exploiting subtle conformational flexibilities in the CDK2 hinge region, these derivatives achieve sub-nanomolar potency while sterically excluding off-target kinases[1].

This guide objectively compares the cross-reactivity profile of these novel derivatives against legacy alternatives and provides a self-validating experimental framework for assessing kinase selectivity.

Mechanistic Rationale: Engineering Out Cross-Reactivity

To understand why the 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine moiety succeeds where others fail, we must look at the structural biology of the kinase hinge region.

  • The Selectivity Filter: While the ATP-binding site of CDK2 is nearly identical to CDK1, the CDK2 pocket possesses a slightly higher degree of plasticity. The bulky, rigid nature of the pyridin-2-ylsulfonyl group, attached via the piperidin-4-amine linker, acts as a structural wedge.

  • Causality of Binding: When this derivative enters the CDK2 pocket, the sulfonamide oxygen atoms form critical hydrogen bonds, while the pyridine ring projects deeply into a transient hydrophobic pocket unique to the active conformation of CDK2. In CDK1 and CDK9, this projection causes a steric clash, effectively dropping the binding affinity by over 100-fold[1].

Pathway CCNE1 CCNE1 Amplification (Ovarian/Breast Cancer) Complex Hyperactive CCNE1-CDK2 Complex CCNE1->Complex CDK2 CDK2 Kinase CDK2->Complex Rb Retinoblastoma (Rb) Protein Complex->Rb Phosphorylation pRb Phosphorylated Rb (pRb) (Inactive Tumor Suppressor) Rb->pRb E2F E2F Transcription Factor Release pRb->E2F Proliferation Uncontrolled G1-S Phase Transition E2F->Proliferation Inhibitor 1-(Pyridin-2-ylsulfonyl) piperidin-4-amine Deriv. Inhibitor->Complex Competitive ATP Pocket Inhibition

CDK2/CCNE1 signaling pathway and targeted inhibition by piperidin-4-amine derivatives.

Comparative Cross-Reactivity Data

To objectively evaluate performance, we compare a highly optimized 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine derivative (Compound 17)[1] against Dinaciclib (a clinical-stage pan-CDK inhibitor) and Milciclib (a multi-kinase inhibitor).

The data below summarizes the in vitro biochemical IC50​ values across the CDK family. A higher IC50​ value for off-target kinases (CDK1, CDK9) indicates lower cross-reactivity and a superior safety profile.

Inhibitor ClassRepresentative CompoundCDK2 IC50​ (nM)CDK1 IC50​ (nM)CDK9 IC50​ (nM)Clinical Selectivity Profile
1-(Pyridin-2-ylsulfonyl)piperidin-4-amine Deriv. Compound 17[1]0.29 > 100 > 1000 Highly CDK2 Selective; Low Toxicity
Pan-CDK Inhibitor Dinaciclib1.03.01.0Pan-CDK; High Dose-Limiting Toxicity
Multi-Kinase Inhibitor Milciclib45.0160.0> 1000Moderate CDK2/4/5 Selectivity

Key Takeaway: The piperidin-4-amine derivative achieves sub-nanomolar potency against CDK2 while maintaining a >300-fold selectivity window over CDK1, virtually eliminating the primary source of cross-reactive toxicity[1].

Experimental Protocol: Self-Validating Kinase Selectivity Profiling

Generating trustworthy cross-reactivity data requires a robust, self-validating assay architecture. As application scientists, we do not simply run plates; we engineer systems that mathematically prove their own accuracy. The following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol is designed to profile the selectivity of 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine derivatives.

Step-by-Step Methodology

Step 1: Compound Preparation & Titration

  • Action: Prepare a 10-point dose-response curve of the derivative in 100% DMSO, starting at 10 µM with 1:3 serial dilutions.

  • Causality & Rationale: A 10-point curve ensures sufficient data density across the inflection point of the dose-response curve, allowing for precise Hill slope calculations. Using 100% DMSO prevents compound precipitation before aqueous dilution.

Step 2: Kinase-Substrate Incubation

  • Action: In a 384-well low-volume plate, dispense 5 µL of recombinant kinase (e.g., CDK2/Cyclin E1, CDK1/Cyclin B) and a biotinylated peptide substrate. Add 100 nL of the titrated compound.

  • Causality & Rationale: Pre-incubating the inhibitor with the kinase for 15 minutes before adding ATP allows slow-binding inhibitors to reach equilibrium, preventing artificially high IC50​ readouts.

Step 3: ATP Addition at Km​

  • Action: Initiate the reaction by adding 5 µL of ATP. Critical: The ATP concentration must be individually matched to the apparent Michaelis constant ( Km​ ) for each specific kinase in the panel.

  • Causality & Rationale: Because these derivatives are ATP-competitive, running the assay at the ATP Km​ ensures that the measured IC50​ is a true reflection of the inhibitor's affinity ( Ki​ ), independent of the varying ATP affinities across different CDK isoforms.

Step 4: TR-FRET Detection & Self-Validation

  • Action: Stop the reaction with EDTA and add Europium-labeled anti-phospho antibodies and Streptavidin-APC. Read the plate on a multi-mode microplate reader (e.g., PHERAstar).

  • Self-Validation (Z'-Factor): Every plate must contain 16 wells of DMSO (Max signal) and 16 wells of 10 µM Dinaciclib (Min signal). Calculate the Z'-factor.

  • Causality & Rationale: A Z'-factor >0.6 mathematically guarantees that the separation between the positive and negative controls is statistically significant, validating that any observed cross-reactivity is a true pharmacological effect and not assay noise.

Workflow Prep Compound Prep 10-Point Titration Incubation Kinase Panel Incubation CDK1/2/4/6/9 Prep->Incubation ATP ATP Addition (Matched to Km) Incubation->ATP Detection TR-FRET Detection (Phospho-Substrate) ATP->Detection Validation Validation Detection->Validation Analysis IC50 & Selectivity Profiling Validation->Analysis

Self-validating high-throughput kinase cross-reactivity screening workflow.

In Vivo Pharmacodynamics: Translating Selectivity to Efficacy

In vitro selectivity is only valuable if it translates to in vivo efficacy without toxicity. To validate the lack of cross-reactivity in a physiological system, 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine derivatives are evaluated in CCNE1-amplified mouse xenograft models (e.g., OVCAR3).

Instead of relying solely on tumor volume reduction, a true pharmacodynamic (PD) biomarker must be used. By measuring the reduction of Retinoblastoma phosphorylation (pRb) —the direct downstream target of CDK2—researchers can confirm on-target engagement[1]. Because the compound is highly selective, it achieves a ~50% reduction in pRb and subsequent tumor growth inhibition without causing the severe weight loss or neutropenia typically seen with cross-reactive pan-CDK inhibitors[1].

References

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 Journal of Medicinal Chemistry (2024) URL:[Link]

  • Inhibitors and PROTACs of CDK2: challenges and opportunities European Journal of Medicinal Chemistry (2024) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine hydrochloride

For drug development professionals and researchers, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The lifecycle of a chemical reagent does not end upon its use...

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Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and researchers, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The lifecycle of a chemical reagent does not end upon its use in an experiment; its proper disposal is a critical final step that ensures the safety of personnel, maintains regulatory compliance, and protects our environment. This guide provides a detailed, experience-driven protocol for the safe disposal of 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine hydrochloride.

I. Core Directive: Hazard Profile & Risk Assessment

A foundational understanding of a compound's potential hazards is non-negotiable. While a specific Safety Data Sheet (SDS) for 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine hydrochloride is not always readily available, a robust hazard assessment can be constructed by analyzing its structural components: a pyridine ring, a sulfonyl group, a piperidine ring, and an amine hydrochloride salt.

Based on data from structurally related compounds, we must operate under the assumption that this chemical possesses a multi-faceted hazard profile:

  • Acute Toxicity (Oral): Like many amine and pyridine derivatives, it is prudent to treat this compound as harmful or toxic if swallowed.[1][2][3]

  • Skin and Eye Irritation: The amine hydrochloride and pyridine moieties suggest that the compound is likely a skin and eye irritant.[3][4][5][6][7] Direct contact can cause irritation or, with prolonged exposure, more severe damage.

  • Respiratory Irritation: As a fine solid, the compound may cause respiratory tract irritation if inhaled.[2][5][6][7]

Therefore, all handling and disposal operations must be predicated on the principle that this is a hazardous substance.

II. Pre-Disposal Operations: Personal Protective Equipment (PPE) & Spill Management

Before any disposal procedure begins, establishing a secure operational environment is paramount.

A. Mandatory Personal Protective Equipment (PPE)

To mitigate the risks identified above, all personnel handling this compound must wear the following:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against accidental splashes.[8][9]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential. Gloves must be inspected before use and disposed of as contaminated solid waste after handling is complete.[6][8]

  • Body Protection: A flame-retardant lab coat must be worn and kept fully fastened.[4][8]

  • Respiratory Protection: All handling, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.[4][10]

B. Spill Response Protocol

In the event of a spill, a swift and systematic response is critical to prevent exposure and contamination.

  • Evacuate & Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access to the spill zone.[8][9]

  • Ventilate: Ensure the area is well-ventilated, typically by ensuring the chemical fume hood is operational.[8]

  • Don PPE: Before attempting cleanup, don the full PPE ensemble described above.[9]

  • Contain & Absorb: For a solid spill, carefully sweep or scoop the material. For solutions, cover the spill with an inert absorbent material such as vermiculite, sand, or chemical absorbent pads.[9] Do not use combustible materials like paper towels to absorb large spills of solutions.

  • Collect Waste: Place all contaminated absorbent material and cleanup debris into a designated hazardous waste container.[11]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.[9]

III. Core Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine hydrochloride is that it must be managed as regulated hazardous waste.[8][11][12] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[1][4][13][14]

Step 1: Waste Container Selection and Labeling
  • Containerization: Designate a specific, chemically compatible waste container with a secure, tight-fitting lid for all waste streams containing this compound.[8][11][12][15] Often, the original manufacturer's container is a suitable choice for accumulating solid waste.[11]

  • Labeling: The container must be clearly and indelibly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "1-(Pyridin-2-ylsulfonyl)piperidin-4-amine hydrochloride." [4][8][15] The label should also include the date accumulation started and the primary hazards (e.g., Toxic, Irritant).

Step 2: Waste Segregation and Collection
  • Segregation: It is critical to segregate this waste stream. Do not mix it with other chemical wastes, particularly strong bases (which could deprotonate the hydrochloride, releasing the free amine) or strong oxidizing agents.[10][16]

  • Solid Waste Collection: Place any unused or residual solid 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine hydrochloride directly into the labeled solid hazardous waste container. This includes any contaminated items such as weigh paper, gloves, and absorbent pads from spill cleanups.[4][8]

  • Liquid Waste Collection: Collect all solutions containing this compound in a designated container for hazardous liquid waste. The container label must list all chemical constituents, including solvents, with their approximate percentages.[4]

Step 3: Decontamination of "Empty" Containers

An "empty" container that once held this compound is not truly empty and must be decontaminated before it can be considered for non-hazardous disposal.

  • Triple Rinse: Rinse the container three times with a suitable solvent in which the compound is soluble.[4][8][11]

  • Collect Rinsate: Crucially, all three portions of the rinsate must be collected and disposed of as hazardous liquid waste.[4][8] Do not pour the rinsate down the drain.

  • Final Container Disposal: After triple-rinsing, deface or remove the original label. The decontaminated container can then be disposed of according to your institution's policies, which may allow for disposal as regular solid waste or recycling.[4][11]

Step 4: Storage and Final Disposal
  • Interim Storage: Store the sealed and labeled hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) or a central hazardous waste storage area.[8][17] This area should provide secondary containment to capture any potential leaks.[8]

  • Professional Disposal: The final disposal of 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine hydrochloride must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed professional hazardous waste disposal company.[6][8][18] Complete all required waste disposal manifests and documentation accurately.[8][19]

IV. Regulatory Framework

All hazardous waste management activities in the laboratory are governed by stringent regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[12][20] These regulations provide the "cradle-to-grave" framework for managing hazardous materials, from generation to final disposal. Adherence to the protocols outlined in this guide is essential for maintaining compliance with these legal standards.

V. Data Summary & Workflow Visualization

Disposal Procedure Summary
Waste TypeContainer RequirementLabelingDisposal Path
Solid Waste (Unused chemical, contaminated PPE, debris)Sealable, compatible container"HAZARDOUS WASTE" + Full Chemical NameCollect for professional disposal
Liquid Waste (Solutions containing the compound)Sealable, compatible liquid waste container"HAZARDOUS WASTE" + All Components & %Collect for professional disposal
"Empty" Containers Original containerN/ATriple-rinse; collect rinsate as liquid hazardous waste
Rinsate (From container decontamination)Sealable, compatible liquid waste container"HAZARDOUS WASTE" + All Components & %Collect for professional disposal
Disposal Workflowdot

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Sources

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